Srpin340
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)14-4-5-16(24-10-2-1-3-11-24)15(12-14)23-17(25)13-6-8-22-9-7-13/h4-9,12H,1-3,10-11H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGGOFPIISJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218156-96-8 | |
| Record name | 218156-96-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Srpin340: A Technical Guide to its Mechanism of Action in Alternative Splicing
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of Srpin340, a small molecule inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs). We delve into the core mechanism by which this compound modulates alternative splicing of pre-mRNA, a critical process in gene expression. This guide covers the molecular interactions, effects on cellular pathways, and quantitative data regarding its inhibitory activity. Furthermore, it includes detailed protocols for key experiments and visual diagrams of relevant pathways and workflows to support further research and development in oncology, virology, and other fields where splicing dysregulation is a key pathological feature.
Introduction to Alternative Splicing and its Regulation
Alternative splicing is a fundamental co- and post-transcriptional mechanism in eukaryotes, allowing for the production of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene.[1] This process significantly expands the coding potential of the genome and is crucial for tissue development and cellular responses to stimuli.[1] The splicing reaction is carried out by the spliceosome, a large and dynamic ribonucleoprotein complex composed of five small nuclear RNAs (snRNAs) and over 200 associated proteins.[2] The spliceosome assembles on pre-mRNA to recognize and excise non-coding regions (introns) and ligate the coding regions (exons).[2][3]
The precision of splice site selection is regulated by a host of auxiliary factors that bind to specific sequences on the pre-mRNA, such as exonic splicing enhancers (ESEs) and intronic splicing enhancers (ISEs).[2][4] Among the most important of these regulators are the Serine/Arginine-rich (SR) proteins.[1][5] SR proteins contain RNA recognition motifs (RRMs) for binding to pre-mRNA and a C-terminal domain rich in arginine-serine dipeptides (RS domain) that mediates protein-protein interactions essential for spliceosome assembly.[1][5]
The Role of Serine/Arginine-Rich Protein Kinases (SRPKs)
The activity and subcellular localization of SR proteins are tightly controlled by phosphorylation of the serine residues within their RS domains.[1][3] Serine/Arginine-Rich Protein Kinases (SRPKs), particularly SRPK1 and SRPK2, are the primary kinases responsible for this regulation.[1][6] SRPKs are typically activated by upstream signaling pathways, such as the EGFR/PI3K/AKT cascade.[1] Upon activation, SRPKs phosphorylate SR proteins in the cytoplasm, which serves as a signal for their import into the nucleus.[7][8] In the nucleus, these phosphorylated SR proteins can participate in splice site selection and spliceosome assembly.[1][2] Dysregulation of SRPK activity is linked to numerous diseases, including various cancers and viral infections, where it leads to aberrant splicing of key transcripts, promoting tumorigenesis or viral replication.[1][6]
This compound: A Selective SRPK Inhibitor
N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide, or this compound, is a potent and selective, ATP-competitive inhibitor of SRPK1 and SRPK2.[1][9][10][11] It was identified through high-throughput screening and has been characterized as a valuable tool for studying the biological functions of SRPKs and as a potential therapeutic agent.[1][9] this compound exhibits high selectivity for SRPK1 and SRPK2 over other related kinases like Clk1 and Clk4, making it a specific modulator of the SRPK-SR protein signaling axis.[6][9]
Core Mechanism of Action
This compound exerts its effects on alternative splicing by directly targeting SRPKs, initiating a cascade of events that alters the function of core splicing regulatory factors.
Inhibition of SRPK-Mediated Phosphorylation
The primary mechanism of this compound is the inhibition of the kinase activity of SRPK1 and SRPK2.[6][9] By competing with ATP for the kinase's binding pocket, this compound prevents the transfer of phosphate groups to the RS domains of SR proteins.[1][9] This leads to a significant reduction in the overall phosphorylation level of the SR protein family, including key members like SRSF1 (also known as SF2/ASF) and SRSF3.[3][7]
Alteration of Subcellular Localization of Splicing Factors
The phosphorylation status of SR proteins is a critical determinant of their subcellular localization. Phosphorylation by SRPKs in the cytoplasm is required for their nuclear import.[7] By inhibiting SRPKs, this compound treatment leads to the hypo-phosphorylation of SR proteins.[7][12] This, in turn, prevents their translocation to the nucleus, causing an accumulation of key splicing factors, such as SRSF1, in the cytoplasm.[3][7][13] This sequestration of SR proteins away from their site of action in the nucleus is a major contributor to the subsequent changes in splicing patterns.
Modulation of Alternative Splicing Events
With reduced levels of functional, phosphorylated SR proteins in the nucleus, the recognition of specific splice sites on pre-mRNA transcripts is altered.[1] This directly impacts the assembly of the spliceosome and the choice of exons to be included in the mature mRNA. This compound has been shown to modulate the splicing of several key genes involved in cancer and other diseases:
-
VEGF: this compound treatment reduces the production of the pro-angiogenic VEGF-A165 isoform by shifting the splicing balance.[1][8]
-
MAP2K1/2: In certain cell lines, this compound treatment alters the expression and can favor the expression of smaller, less tumorigenic splicing variants of MAP2K1.[1]
-
Apoptosis Regulators: In cholangiocarcinoma cells, this compound corrects splicing errors in genes like BIN1, MCL-1, and BCL2, leading to an increase in pro-apoptotic isoforms (MCL-1S, BCL-xS) and a decrease in anti-apoptotic isoforms (BIN1+12A).[7][12]
-
PIK3CD: this compound can reverse the aberrant splicing of PIK3CD, which is implicated in endocrine cancers.[14]
The overall mechanism is depicted in the signaling pathway below.
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in various assays, providing a clear picture of its potency and selectivity.
Table 1: Inhibitory Potency of this compound
| Target Kinase | Inhibition Constant (Ki) | IC50 | Citation(s) |
|---|---|---|---|
| SRPK1 | 0.89 µM | 0.96 µM | [6][9][11] |
| SRPK2 | - | 7.4 µM | [1][15] |
| Clk1 | No significant inhibition | >10 µM | [9] |
| Clk4 | No significant inhibition | >10 µM |[9] |
Table 2: Cytotoxic Activity (IC50) of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (48h treatment) | Citation(s) |
|---|---|---|---|
| HL60 | Acute Myeloid Leukemia (AML) | 44.7 µM | [10] |
| Molt4 | Acute Lymphoblastic Leukemia (ALL-T) | 92.2 µM | [1][10] |
| Jurkat | Acute Lymphoblastic Leukemia (ALL-T) | 82.3 µM |[1][10] |
Table 3: Documented Effects of this compound on Alternative Splicing of Target Genes
| Target Gene | Effect on Splicing | Cellular Consequence | Cell Type(s) | Citation(s) |
|---|---|---|---|---|
| VEGF-A | ↓ pro-angiogenic VEGF165 isoform | Anti-angiogenic | Pituitary tumor cells, various cancer cells | [1][8][16] |
| MAP2K1 | Favors smaller splice variant | Potentially less tumorigenic | HeLa cells | [1] |
| BIN1 | ↓ anti-apoptotic BIN1+12A | Pro-apoptotic | Cholangiocarcinoma cells | [7][12] |
| MCL-1 | ↑ pro-apoptotic MCL-1S | Pro-apoptotic | Cholangiocarcinoma cells | [7][12] |
| BCL2 | ↑ pro-apoptotic BCL-xS | Pro-apoptotic | Cholangiocarcinoma cells | [7][12] |
| PIK3CD | Reverses aberrant splicing (↓ PIK3CD-S) | Sensitizes cells to PI3Kδ inhibitors | Prostate, colon, lung, breast cancer cells | [14] |
| FAS | ↑ pro-apoptotic FAS isoform | Pro-apoptotic | Leukemia cells |[1] |
Key Experimental Protocols
The following protocols describe standard methods used to investigate the mechanism of this compound.
In Vitro Kinase Assay for SRPK Inhibition
This assay directly measures the ability of this compound to inhibit the phosphorylation of a substrate by purified SRPK1 or SRPK2.
-
Reagents: Purified recombinant SRPK1 or SRPK2, synthetic RS-repeat peptide substrate, [γ-32P]ATP, kinase reaction buffer, this compound stock solution (in DMSO), DMSO (vehicle control).
-
Procedure: a. Prepare kinase reactions by combining SRPK1/2 enzyme, RS peptide substrate, and varying concentrations of this compound or DMSO in kinase reaction buffer. b. Initiate the reaction by adding [γ-32P]ATP. c. Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes). d. Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. e. Wash the paper extensively in phosphoric acid to remove unincorporated [γ-32P]ATP. f. Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition at each this compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve. A Lineweaver-Burk plot can be generated to determine the Ki and the competitive nature of the inhibition.[9]
Western Blotting for Phospho-SR Protein Analysis
This method is used to detect changes in the phosphorylation status of SR proteins in cells treated with this compound.
-
Cell Culture and Lysis: a. Culture cells (e.g., TFK-1, HeLa) to desired confluency. b. Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 18-24 hours).[7] c. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Quantify total protein concentration using a BCA assay.
-
Electrophoresis and Transfer: a. Separate equal amounts of protein lysate by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane with a primary antibody that specifically recognizes phosphorylated SR proteins (e.g., anti-phosphoepitope SR protein antibody).[7][13] c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. e. Re-probe the membrane with antibodies for total SR proteins or a loading control (e.g., β-actin) for normalization.
Immunofluorescence for Subcellular Localization
This technique visualizes the location of splicing factors within the cell.
-
Cell Preparation: a. Grow cells on glass coverslips. b. Treat with this compound or DMSO as required.[17] c. Fix the cells with 4% paraformaldehyde. d. Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Staining: a. Block with a suitable blocking buffer (e.g., containing BSA and normal goat serum). b. Incubate with a primary antibody against the protein of interest (e.g., anti-SRSF1 or anti-SRPK1).[8][13] c. Wash and incubate with a fluorescently-labeled secondary antibody. d. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips onto slides and visualize using a fluorescence or confocal microscope. Compare the localization of the target protein between treated and control samples.[13]
RT-PCR for Splice Variant Analysis
This protocol is used to qualitatively and quantitatively assess changes in the relative abundance of different mRNA splice isoforms.
-
RNA Extraction and cDNA Synthesis: a. Treat cells with this compound or DMSO. b. Isolate total RNA using a suitable method (e.g., TRIzol). c. Synthesize first-strand cDNA from the RNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification: a. Design PCR primers that flank the alternatively spliced region of the target gene (e.g., VEGF, BIN1).[7][14] b. Perform PCR using the synthesized cDNA as a template.
-
Analysis: a. Qualitative: Analyze the PCR products by agarose gel electrophoresis. Different splice isoforms will appear as bands of different sizes. b. Quantitative: Use real-time quantitative PCR (RT-qPCR) with isoform-specific primers to quantify the expression level of each variant. Normalize to a housekeeping gene.
The diagram below outlines a typical experimental workflow for assessing the effects of this compound.
References
- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a cellular serine arginine protein kinases (SRPK) inhibitor, as a potential therapeutic for HPV16 infection - Enlighten Theses [theses.gla.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of host SR protein kinases and RNA-splicing machinery during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. SRPK Inhibitors Reduce the Phosphorylation and Translocation of SR Protein Splicing Factors, thereby Correcting BIN1, MCL-1 and BCL2 Splicing Errors and Enabling Apoptosis of Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Role of SerpinB3 in Viral Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SerpinB3, a member of the serine protease inhibitor (serpin) superfamily, has emerged as a significant host factor influencing the replication of several viruses. This technical guide provides an in-depth analysis of the function of SerpinB3 in viral infections, with a particular focus on its roles in Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Hepatitis B Virus (HBV) replication. We will explore the molecular mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and visualize the signaling pathways and experimental workflows involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, immunology, and drug development.
Introduction to SerpinB3
SerpinB3, also known as Squamous Cell Carcinoma Antigen 1 (SCCA1), is a cysteine protease inhibitor with diverse physiological and pathological roles. While it is known for its involvement in cancer progression and inflammatory diseases, recent evidence has highlighted its critical function in the lifecycle of certain viruses. This guide will dissect the multifaceted interactions between SerpinB3 and viral pathogens.
SerpinB3 and SARS-CoV-2 Replication
Recent studies have identified SerpinB3 as a pro-viral host factor in SARS-CoV-2 infection. Its mechanism of action appears to be twofold: facilitating viral entry and replication, and modulating the host immune response to the advantage of the virus.
The SerpinB3-PAR2 Axis: A Gateway for SARS-CoV-2
A pivotal mechanism in SerpinB3-mediated SARS-CoV-2 infection involves its interaction with Protease-Activated Receptor 2 (PAR2). Research indicates that SerpinB3 can activate PAR2, and this SerpinB3-PAR2 axis is essential for efficient viral infection[1][2][3]. This activation appears to create a cellular environment that is more permissive to viral replication. Furthermore, this axis has been shown to downregulate the expression of interferon-gamma (IFN-γ), a key antiviral cytokine, thereby dampening the host's innate immune response[1][2][3].
Interaction with the SARS-CoV-2 Spike Protein
Evidence suggests a direct or indirect interaction between SerpinB3 and the SARS-CoV-2 spike protein, which is crucial for viral entry into host cells. This interaction may facilitate the binding of the virus to the cell surface and subsequent entry.
Quantitative Data on SerpinB3's Role in SARS-CoV-2 Replication
The pro-viral activity of SerpinB3 has been quantified in several studies. Overexpression of SerpinB3 has been shown to significantly increase SARS-CoV-2 viral load, while its knockdown reduces viral replication.
| Cell Line | Experimental Condition | Fold Change in Viral Load (PFU/mL) | p-value | Reference |
| HepG2 | Overexpression of SerpinB3 | ~2000-fold increase | <0.001 | Quarta et al., 2025 |
| Calu-3 | siRNA-mediated knockdown of SerpinB3 | Significant decrease | <0.01 | Quarta et al., 2025 |
Table 1: Effect of SerpinB3 Expression on SARS-CoV-2 Viral Load. This table summarizes the quantitative impact of SerpinB3 modulation on SARS-CoV-2 replication in different cell lines.
Furthermore, engineered variants of SerpinB3 have been developed to inhibit host proteases like TMPRSS2, which are essential for spike protein cleavage and viral entry. These variants have demonstrated potent inhibition of SARS-CoV-2 pseudoparticle entry and viral replication.
| SerpinB3 Variant | Target Protease | Cell Line | Inhibition of Pseudoparticle Entry (IC50) | Inhibition of SARS-CoV-2 Replication | Reference |
| B3-TMP | TMPRSS2 | A549-ACE2-TMPRSS2 | More effective than A1AT | 92% inhibition at 50 µM | Singh et al., 2022[4][5][6][7] |
| B3-Furin | Furin | A549-ACE2-TMPRSS2 | Effective inhibition | Not specified | Singh et al., 2022[4][5][6][7] |
Table 2: Inhibitory Activity of Engineered SerpinB3 Variants against SARS-CoV-2. This table presents the efficacy of modified SerpinB3 in preventing SARS-CoV-2 entry and replication by targeting key host proteases.
SerpinB3 and Hepatitis B Virus (HBV) Replication
SerpinB3 has also been implicated in the replication of the Hepatitis B Virus (HBV). The primary proposed mechanism involves facilitating viral entry into hepatocytes.
Interaction with the HBV preS1 Domain
It has been reported that isolated SerpinB3 protein can bind to the preS1 domain of the large HBV surface protein[8]. The preS1 domain is a critical component for viral attachment to the host cell receptor, the sodium taurocholate cotransporting polypeptide (NTCP). By binding to the preS1 domain, SerpinB3 may act as a co-receptor or attachment factor, thereby promoting the entry of HBV into hepatocytes. However, the precise molecular details of this interaction and its functional significance in the context of a natural infection require further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of SerpinB3 and viral replication.
siRNA-Mediated Knockdown of SerpinB3 in Calu-3 Cells
This protocol describes the transient knockdown of SerpinB3 expression in the human lung adenocarcinoma cell line Calu-3 using small interfering RNA (siRNA).
Materials:
-
Calu-3 cells (ATCC HTB-55)
-
Opti-MEM I Reduced Serum Medium (Gibco)
-
Lipofectamine RNAiMAX Transfection Reagent (Invitrogen)
-
SerpinB3-specific siRNA (e.g., Dharmacon ON-TARGETplus)
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
Complete growth medium (e.g., EMEM supplemented with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed Calu-3 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of SerpinB3 siRNA or non-targeting control siRNA into 100 µL of Opti-MEM I medium.
-
In a separate tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the growth medium from the Calu-3 cells and wash once with PBS.
-
Add 0.8 mL of Opti-MEM I to each tube containing the siRNA-lipid complexes.
-
Add the entire volume of the complex-containing medium to the corresponding well of cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
Post-transfection: Add 1 mL of complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.
-
Gene Expression Analysis: After 24-72 hours post-transfection, harvest the cells to assess SerpinB3 knockdown efficiency by RT-qPCR or Western blotting.
Virus Yield Reduction Assay for SARS-CoV-2 in HepG2 Cells
This assay is used to quantify the amount of infectious virus produced by infected cells.
Materials:
-
HepG2 cells (ATCC HB-8065) stably expressing SerpinB3 or a control vector.
-
SARS-CoV-2 viral stock of known titer.
-
Vero E6 cells (ATCC CRL-1586) for plaque assay.
-
24-well and 96-well tissue culture plates.
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS).
-
Infection medium (e.g., DMEM with 2% FBS).
-
Agarose or methylcellulose for overlay.
-
Crystal violet solution.
Procedure:
-
Infection of HepG2 cells:
-
Seed HepG2-SerpinB3 and control cells in 24-well plates to reach confluency on the day of infection.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 for 1 hour at 37°C.
-
After the incubation, remove the inoculum, wash the cells with PBS, and add fresh infection medium.
-
-
Harvesting Viral Supernatant: At 48 hours post-infection, collect the cell culture supernatant, which contains the progeny virions.
-
Plaque Assay on Vero E6 cells:
-
Seed Vero E6 cells in 96-well plates to form a confluent monolayer.
-
Perform serial 10-fold dilutions of the harvested viral supernatants in infection medium.
-
Infect the Vero E6 cell monolayers with 100 µL of each dilution for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with medium containing 1% methylcellulose or 0.6% agarose.
-
-
Plaque Visualization and Quantification:
-
Incubate the plates for 3-4 days at 37°C to allow for plaque formation.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well to determine the viral titer in plaque-forming units per milliliter (PFU/mL). The virus yield is calculated based on the titers from the SerpinB3-expressing and control cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of SerpinB3 in SARS-CoV-2 Infection
Caption: SerpinB3-PAR2 signaling axis in SARS-CoV-2 infection.
Experimental Workflow for SerpinB3 siRNA Knockdown
Caption: Workflow for SerpinB3 knockdown and viral infection studies.
Proposed Mechanism of SerpinB3 in HBV Entry
Caption: Proposed role of SerpinB3 in facilitating HBV entry.
Conclusion and Future Directions
SerpinB3 is increasingly recognized as a crucial host factor that promotes the replication of SARS-CoV-2 and potentially other viruses like HBV. Its ability to modulate cellular pathways, particularly the PAR2 signaling axis, and its interaction with viral components make it an attractive target for the development of novel antiviral therapies. The engineered SerpinB3 variants with altered protease inhibitory specificities represent a promising therapeutic strategy.
Future research should focus on elucidating the precise molecular mechanisms of SerpinB3's pro-viral activities, including the detailed structural basis of its interaction with viral proteins. Further investigation into the role of SerpinB3 in a broader range of viral infections is also warranted. A deeper understanding of the multifaceted functions of SerpinB3 in viral pathogenesis will be instrumental in designing effective host-directed antiviral interventions.
References
- 1. SerpinB3/Protease Activated Receptor‑2 Axis Is Essential for SARS CoV‑2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SerpinB3/Protease Activated Receptor-2 Axis Is Essential for SARS CoV-2 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Centre Loop Mutagenesis of SerpinB3 to Target TMPRSS2 and Furin: Inhibition of SARS-CoV-2 Cell Entry and Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SERPINB3 (serpin peptidase inhibitor, clade B (ovalbumin), member 3) - PMC [pmc.ncbi.nlm.nih.gov]
Srpin340 as a selective SRPK1/SRPK2 inhibitor
An In-Depth Technical Guide to Srpin340: A Selective SRPK1/SRPK2 Inhibitor
Introduction
This compound, chemically known as N-[2-(1-Piperidinyl)-5-(trifluoromethyl)phenyl]-4-pyridinecarboxamide, is a potent and selective small-molecule inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2 (SRPK1 and SRPK2).[1][2] As an ATP-competitive inhibitor, it has become a critical tool for researchers investigating the roles of SRPK in various cellular processes, including pre-mRNA splicing, signal transduction, and viral replication.[2][3] The dysregulation of SRPK activity is implicated in numerous pathologies, including cancer, viral infections, and neovascular eye diseases, making this compound a valuable compound for drug development and therapeutic exploration.[4][5][6] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, key experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the active site of SRPK1 and SRPK2.[2][4] The kinase domains of SRPK1 and SRPK2 are highly similar, which explains the dual inhibitory activity of the compound.[2] By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the serine residues within the RS (arginine-serine rich) domains of substrate proteins.[1][4] This action blocks the phosphorylation of key splicing factors, such as those in the Serine/Arginine-Rich (SR) protein family, thereby disrupting their function in the regulation of pre-mRNA splicing.[1][2] this compound has demonstrated high selectivity for SRPK1/2, with no significant inhibition observed against a panel of over 140 other kinases, including the closely related CLK1 and CLK4 kinases.[1][7]
Core Signaling Pathway and Inhibition by this compound
SRPK1 and SRPK2 are key regulators of the alternative splicing process. Their primary substrates are SR proteins, which are essential for the recognition of splice sites and the assembly of the spliceosome. In its canonical pathway, SRPK1, which is often localized in the cytoplasm, phosphorylates the RS domain of SR proteins. This phosphorylation event serves as a signal for the nuclear import of the SR protein. Once in the nucleus, SR proteins participate in the splicing of pre-mRNA, influencing which exons are included in the final mature mRNA. This regulation is crucial for generating protein diversity and controlling gene expression. For example, SRPK1-mediated splicing of Vascular Endothelial Growth Factor (VEGF) pre-mRNA can favor the production of the pro-angiogenic VEGF₁₆₅ isoform.[6]
This compound disrupts this pathway at a critical juncture. By inhibiting SRPK1/2, it prevents the initial phosphorylation of SR proteins. This leads to the hypo-phosphorylation of these splicing factors, which impairs their nuclear translocation and subsequent function in splice site selection.[6] The consequence is an alteration of splicing patterns. In the case of VEGF, inhibition by this compound can shift splicing away from the pro-angiogenic isoform towards anti-angiogenic isoforms, demonstrating a clear functional outcome of its mechanism.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified across various biochemical and cell-based assays. The data highlights its selectivity for SRPK1 over SRPK2 and its effectiveness in cellular models of cancer and viral infection.
| Target/Model | Metric | Value (µM) | Reference(s) |
| Biochemical Assays | |||
| SRPK1 | Kᵢ | 0.89 | [7][8] |
| SRPK1 | IC₅₀ | 0.96 | [9] |
| SRPK2 | IC₅₀ | 7.4 | [3][9] |
| SRPK2 | K_D_ | 1.6 | [2] |
| Cell-Based Assays | |||
| AML HL60 Cells | IC₅₀ | 44.7 | [2][8] |
| ALL-T Molt4 Cells | IC₅₀ | 92.2 | [2][8] |
| ALL-T Jurkat Cells | IC₅₀ | 82.3 | [2][8] |
| Sindbis Virus Propagation | IC₅₀ | 60 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified SRPK1 or SRPK2.
Methodology:
-
Reaction Mixture Preparation: Prepare a total reaction volume (e.g., 25 µL) containing a kinase buffer (e.g., 12 mM HEPES pH 7.5, 10 mM MgCl₂), purified recombinant SRPK1 or SRPK2 protein (e.g., 0.5 µg GST-SRPK1), and a suitable substrate (e.g., 1 µg of a GST-tagged substrate containing an RS domain).[10]
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixtures. Pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. A common approach is to use radiolabeled [γ-³²P]ATP (e.g., to a final concentration of 25 µM) to enable detection of substrate phosphorylation.[10]
-
Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection and Quantification: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.[10] To quantify the level of phosphorylation, excise the corresponding gel bands and measure the incorporated radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of this compound on cultured cell lines.
Methodology:
-
Cell Seeding: Seed leukemic cells (e.g., 5 x 10⁴ cells/well) or other desired cell lines into 96-well plates in complete culture medium.[2][8]
-
Compound Treatment: After allowing cells to adhere or stabilize (if applicable), add fresh medium containing this compound at various concentrations. Include a vehicle control (e.g., 0.4% DMSO).[8]
-
Incubation: Culture the cells for a specified duration (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.[2][8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Centrifuge the plates and carefully remove the supernatant. Add a solubilization agent, such as DMSO (e.g., 100 µL/well), to dissolve the formazan crystals formed by metabolically active cells.[2][8]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which represents the concentration of this compound that causes a 50% reduction in cell viability.
Western Blot for In-Cell SR Protein Phosphorylation
This assay determines whether this compound inhibits SRPK activity within a cellular context by measuring the phosphorylation status of endogenous SR proteins.
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa or leukemia cell lines) and treat them with this compound at desired concentrations for a specific time period (e.g., 16-24 hours).[2][11]
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes phosphorylated SR proteins. The monoclonal antibody mAb104 is widely used for this purpose as it detects a common phosphoepitope on multiple SR proteins.[11][12]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the phosphorylated SR protein bands in this compound-treated samples to the control samples. Use a loading control (e.g., actin or GAPDH) to ensure equal protein loading. A reduction in signal intensity indicates inhibition of SRPK activity in the cell.[2]
Conclusion
This compound is a well-characterized, selective inhibitor of SRPK1 and SRPK2 that has proven indispensable for elucidating the roles of these kinases in health and disease. Its ability to modulate pre-mRNA splicing by preventing the phosphorylation of SR proteins provides a powerful mechanism for therapeutic intervention in oncology, virology, and ophthalmology. The established protocols for its characterization, from biochemical kinase assays to cell-based functional assays, provide a robust framework for its continued investigation and for the development of next-generation SRPK inhibitors with enhanced potency and clinical potential.
References
- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) | PLOS One [journals.plos.org]
- 2. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine-arginine protein kinases and their targets in viral infection and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SRPK family inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. portlandpress.com [portlandpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SRPK2: A Differentially Expressed SR Protein-specific Kinase Involved in Mediating the Interaction and Localization of Pre-mRNA Splicing Factors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Srpin340 in the Inhibition of Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Srpin340, a selective inhibitor of Serine/Arginine-Rich Protein Kinases (SRPK), and its role in the inhibition of angiogenesis. We will delve into its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and visualize the core signaling pathways and experimental workflows.
Core Mechanism of Action: Modulating VEGF-A Splicing
This compound is a potent and selective, ATP-competitive inhibitor of SRPK1 and SRPK2.[1][2][3][4][5] Its anti-angiogenic effects stem from its ability to modulate the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), a critical regulator of blood vessel formation.
The primary mechanism involves the following steps:
-
Inhibition of SRPK1/2: this compound directly inhibits the kinase activity of SRPK1 and SRPK2.[6][2] The Ki value for SRPK1 has been reported to be 0.89 µM.[6][2][4][5]
-
Prevention of SRSF1 Phosphorylation: SRPK1/2 are responsible for phosphorylating serine/arginine-rich (SR) splicing factors, most notably SRSF1 (also known as ASF/SF2).[7][8] This phosphorylation is a critical step for the nuclear translocation of SRSF1.[8] By inhibiting SRPK1/2, this compound prevents the phosphorylation of SRSF1, leading to its accumulation in the cytoplasm.[9]
-
Shift in VEGF-A Splicing: In the nucleus, phosphorylated SRSF1 binds to pre-mRNA and promotes the selection of the proximal splice site in exon 8 of the VEGF-A gene.[7] This leads to the production of pro-angiogenic isoforms, such as VEGF-A165.[1][7][8] When SRSF1 phosphorylation is inhibited by this compound, the splicing machinery defaults to the distal splice site, resulting in the production of the anti-angiogenic isoform, VEGF-A165b.[7][8][10][11]
This shift from a pro-angiogenic to an anti-angiogenic VEGF-A profile is the cornerstone of this compound's inhibitory effect on neovascularization. The upstream EGFR/PI3K/AKT signaling pathway is a known major activation mechanism for SRPKs.[1][3]
Quantitative Data on Anti-Angiogenic Effects
The efficacy of this compound in inhibiting angiogenesis has been quantified in various in vivo and in vitro models.
Table 1: In Vivo Efficacy of this compound
| Model | Animal | Treatment | Outcome | Reference |
| Laser-Induced Choroidal Neovascularization (CNV) | C57B/6 Mice | Intraocular injection of this compound | Dose-dependent suppression of CNV with an EC50 of 0.32 ng/µl. | [7] |
| Oxygen-Induced Retinopathy (OIR) | Rat | 2.5µl intraocular injection of 25ng this compound | Significant reduction in pathological retinal neovascularization (PRNV) clock hours and PRNV area. | [8] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| ARPE-19 | VEGF165 Expression | 10µM | Maximal inhibition of VEGF165 expression. | [8] |
| ARPE-19 | VEGF Isoform Switching | 1-10µM | Dose-dependent shift to favor VEGF165b, significant at 5µM and 10µM. | [8] |
| Primary RPE | Pro-angiogenic VEGF Expression | Not specified | Significant reduction in pro-angiogenic VEGF. | [8] |
| Leukemia Cell Lines | VEGF165 Expression | 100µM (18h) | Reduction in pro-angiogenic VEGF165 expression. | [1][3] |
| HUVEC | Tube Formation | Dose-dependent | Inhibition of tube formation in response to conditioned media from this compound-treated A375 or HeLa cells. | [12] |
Table 3: Inhibitory Concentrations of this compound
| Target/Cell Line | Parameter | Value | Reference |
| SRPK1 | Ki | 0.89 µM | [6][2][4][5] |
| HL60 (Leukemia) | IC50 | 44.7 µM | [4] |
| Molt4 (Leukemia) | IC50 | 92.2 µM | [4] |
| Jurkat (Leukemia) | IC50 | 82.3 µM | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the anti-angiogenic effects of this compound.
In Vivo Models of Angiogenesis
3.1.1 Laser-Induced Choroidal Neovascularization (CNV) in Mice
-
Objective: To evaluate the effect of this compound on the formation of new blood vessels in the choroid.
-
Animal Model: C57B/6 mice.
-
Procedure:
-
Anesthetize the mice.
-
Perform laser photocoagulation to rupture Bruch's membrane, inducing a neovascular response.
-
Administer intraocular injections of this compound at various concentrations (e.g., 0.2, 1, 2, 6, 10 ng) into the treated eye and a vehicle control (e.g., saline) into the contralateral eye. Typically, two injections are given on different days post-laser treatment.
-
After a set period (e.g., 7-14 days), euthanize the mice and perfuse with a fluorescent dye (e.g., fluorescein-isothiocyanate dextran) to visualize the vasculature.
-
Prepare choroidal flat mounts and image using fluorescence microscopy.
-
Quantify the area of CNV.
-
3.1.2 Oxygen-Induced Retinopathy (OIR) in Rats
-
Objective: To model retinopathy of prematurity and assess the effect of this compound on pathological retinal neovascularization.
-
Animal Model: Neonatal rats.
-
Procedure:
-
Expose neonatal rats (e.g., from postnatal day 7 to 12) to a hyperoxic environment (e.g., 75% oxygen) to induce vaso-obliteration in the central retina.
-
Return the animals to normoxia (room air), which creates a relative hypoxia in the avascular retina, stimulating neovascularization.
-
On a specific day (e.g., day 12), administer a single intraocular injection of this compound (e.g., 25ng in 2.5µl) into one eye and a vehicle control into the other.
-
At the peak of neovascularization (e.g., day 18), euthanize the animals.
-
Dissect the retinas, stain the vasculature (e.g., with isolectin B4), and prepare flat mounts.
-
Image the retinal flat mounts and quantify the area of neovascularization and/or avascular area.
-
In Vitro Angiogenesis Assays
3.2.1 Endothelial Cell Tube Formation Assay
-
Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro.
-
Procedure:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel).
-
Culture tumor cells (e.g., A375 or HeLa) and treat them with various concentrations of this compound for 24 hours.
-
Collect the conditioned media (CM) from the treated tumor cells.
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plates.
-
Add the collected CM to the HUVEC-containing wells.
-
Incubate for a period sufficient for tube formation (e.g., 6-18 hours).
-
Image the wells using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points (knots) or total tube length.
-
3.2.2 Gene and Protein Expression Analysis
-
RT-qPCR for VEGF Isoforms:
-
Culture cells (e.g., ARPE-19, primary RPE) and treat with this compound at desired concentrations and time points.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR using primers specific for different VEGF-A isoforms (e.g., VEGF165 and VEGF165b).
-
Normalize the expression levels to a housekeeping gene.
-
-
Western Blot for SR Protein Phosphorylation:
-
Treat cells (e.g., leukemia cell lines) with this compound or a vehicle control.
-
Lyse the cells and collect total protein.
-
Separate proteins by size using SDS-PAGE and transfer to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody that recognizes the phosphorylated epitopes of SR proteins (e.g., mAb1H4).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Re-probe the blot with an antibody for a loading control (e.g., actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
-
ELISA for VEGF Protein Quantification:
-
Treat cells as described above and collect the cell culture supernatant.
-
Use a commercial ELISA kit specific for total VEGF or pro-angiogenic VEGF isoforms.
-
Follow the manufacturer's protocol to quantify the concentration of VEGF protein in the samples.
-
Visualizing the Molecular Pathway and Experimental Logic
Signaling Pathway of this compound in Angiogenesis Inhibition
Caption: this compound inhibits SRPK1/2, blocking SRSF1 phosphorylation and promoting anti-angiogenic VEGF-A splicing.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for evaluating this compound's anti-angiogenic effects from in vitro to in vivo models.
References
- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) | PLOS One [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. SRPK1 inhibition modulates VEGF splicing to reduce pathological neovascularisation in a rat model of Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Discovery and Initial Characterization of SRPIN340: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial characterization of SRPIN340, a potent and selective inhibitor of Serine/Arginine-Rich Protein Kinases (SRPK) 1 and 2. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Discovery and Overview
This compound, with the chemical name N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide, was identified through high-throughput screening as an ATP-competitive inhibitor of SRPK1 and SRPK2.[1][2] It exhibits high selectivity for these kinases, with no significant inhibitory activity observed against a panel of over 140 other kinases.[1] Initial characterization studies revealed its potential as a multi-faceted therapeutic agent with antiviral, anti-angiogenic, and anti-cancer properties.[1][2] The mechanism of action of this compound is centered on its ability to inhibit the phosphorylation of SR proteins, which are key regulators of mRNA splicing.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in its initial characterization.
Table 1: Inhibitory Activity of this compound against SRPK1 and SRPK2
| Target Kinase | Inhibition Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) |
| SRPK1 | 0.89 μM[3][4] | 0.89 μM |
| SRPK2 | Not Reported | 7.4 μM |
Table 2: Cytotoxic Activity (IC50) of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 |
| HL60 | Acute Myeloid Leukemia (AML) | 44.7 μM[3] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia (ALL-T) | 92.2 μM[3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (ALL-T) | 82.3 μM[3] |
Core Signaling Pathway
This compound exerts its effects by inhibiting SRPK1 and SRPK2, which are crucial kinases that phosphorylate Serine/Arginine-rich (SR) proteins. This phosphorylation is a key step in the regulation of pre-mRNA splicing. By inhibiting SRPK1/2, this compound prevents the proper phosphorylation of SR proteins, leading to alterations in splicing patterns of various genes, including those involved in viral replication, angiogenesis, and cancer progression.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments used in the initial characterization of this compound are provided below.
In Vitro Kinase Assay
This protocol outlines the procedure to determine the inhibitory activity of this compound on SRPK1 and SRPK2.
Materials:
-
Recombinant human SRPK1 and SRPK2 (GST-tagged)
-
GST-tagged LBR N-terminal fragment (amino acids 62-92) as a substrate
-
This compound
-
Kinase assay buffer (12 mM HEPES pH 7.5, 10 mM MgCl₂)
-
ATP (25 μM)
-
[γ-³²P]ATP
-
Glutathione-sepharose resin
-
SDS-PAGE apparatus
-
Phosphorimager
Procedure:
-
Purify GST-SRPK1, GST-SRPK2, and GST-LBRNt(62-92) using glutathione-sepharose resin according to the manufacturer's protocol.
-
Prepare a reaction mixture containing 0.5 μg of GST-SRPK1 or GST-SRPK2, 1 μg of GST-LBRNt(62-92) substrate, and kinase assay buffer.
-
Add varying concentrations of this compound to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 μM ATP containing [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities to determine the IC₅₀ value of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Leukemia cell lines (e.g., HL60, Jurkat, Molt4)
-
RPMI medium with 10% fetal bovine serum
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5x10⁴ leukemic cells per well in a 96-well plate in 100 μL of complete RPMI medium.
-
Prepare serial dilutions of this compound in RPMI medium containing 0.4% DMSO.
-
Add 100 μL of the this compound solutions to the respective wells and incubate for 48 hours at 37°C.
-
Add 20 μL of MTT solution to each well and incubate for 3 hours at 37°C.
-
Centrifuge the plate at 500 x g for 30 minutes.
-
Carefully remove the supernatant and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (0.4% DMSO) and determine the IC₅₀ value.[1]
Western Blotting for SR Protein Phosphorylation
This protocol is used to detect the effect of this compound on the phosphorylation of SR proteins in cells.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: anti-phospho-SR (mAb1H4)
-
Primary antibody: anti-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and western blotting apparatus
Procedure:
-
Treat leukemia cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 9 or 18 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-SR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-actin antibody to ensure equal protein loading.
Visualized Workflows and Relationships
The following diagrams illustrate key experimental workflows and the logical relationships in the anti-cancer and anti-angiogenic effects of this compound.
References
- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
Srpin340's Effect on Serine-Arginine Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor Srpin340 and its effects on the phosphorylation of serine-arginine (SR) rich proteins. It is designed to be a resource for researchers, scientists, and professionals involved in drug development who are interested in the modulation of mRNA splicing and related cellular processes.
Introduction: The Role of SRPKs and SR Proteins
Serine-arginine protein kinases (SRPKs) are a family of enzymes that play a crucial role in the regulation of pre-mRNA splicing.[1][2][3] They specifically phosphorylate serine residues within the arginine-serine-rich (RS) domains of SR proteins.[1][4] This phosphorylation is a key event that governs the subcellular localization and activity of SR proteins.[5]
SR proteins are essential splicing factors that are involved in both constitutive and alternative splicing of pre-mRNA.[1][6] Dysregulation of SRPK activity and the subsequent aberrant phosphorylation of SR proteins have been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.[3][4][6] For instance, the overexpression of SRPK1 is linked to higher tumor grading and shorter survival rates in various cancers.[6]
This compound (N-[2-(1-Piperidinyl)-5-(trifluoromethyl)phenyl]isonicotinamide) is a selective, ATP-competitive inhibitor of SRPK1 and SRPK2.[7][8][9] Its ability to modulate the phosphorylation of SR proteins makes it a valuable tool for studying splicing regulation and a potential therapeutic agent.[2][10]
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of SRPK1 and SRPK2, thereby preventing the transfer of a phosphate group to their SR protein substrates.[3][5][7] This inhibition is competitive with respect to ATP.[9] By blocking SRPK activity, this compound leads to a decrease in the phosphorylation of SR proteins.[2][11] This hypo-phosphorylation affects the localization of SR proteins, often causing them to accumulate in the cytoplasm, which in turn alters splicing patterns of target pre-mRNAs, such as those for Vascular Endothelial Growth Factor (VEGF).[11][12][13]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the inhibitory and cellular effects of this compound.
Table 1: Inhibitory Activity of this compound against SRPKs
| Kinase | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |
| SRPK1 | 0.89 µM[7][14][15] | 0.96 µM[16] | Highly selective for SRPK1.[14][15] |
| SRPK2 | - | 7.4 µM[5][16] | Inhibits SRPK2 at higher concentrations.[15] |
| Clk1/Clk4 | Not significantly inhibited[7][15] | Not significantly inhibited[7][9] | Demonstrates selectivity over other SR protein kinases. |
Table 2: Effect of this compound on SR Protein Phosphorylation in Cellular Assays
| Cell Line | This compound Concentration | Treatment Time | Observed Effect on SR Protein Phosphorylation |
| HL60 (AML) | 100 µM | 9 and 18 hours | Decreased signal from phospho-SR protein epitopes.[2] |
| Jurkat (ALL) | 100 µM | 9 and 18 hours | Decreased signal from phospho-SR protein epitopes.[2] |
| ARPE-19 | 10 µM | - | Significantly reduced endogenous phosphorylation of SRSF1/2.[11] |
| Flp-In293 | Dose-dependent | - | Inhibits SR phosphorylation by SRPK.[9][14] |
| TFK-1 (CCA) | Dose-dependent | - | Lower levels of SRSF phosphorylation.[12] |
Table 3: Cytotoxic Activity (IC₅₀) of this compound in Leukemia Cell Lines
| Cell Line | Cell Type | IC₅₀ (48h treatment) |
| HL60 | Acute Myeloid Leukemia (AML) | 44.7 µM[7] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia (ALL) | 92.2 µM[7] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (ALL) | 82.3 µM[7] |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental procedures provide a clearer understanding of the molecular interactions and methodologies.
Caption: SRPK1-mediated phosphorylation of SR proteins in the cytoplasm leads to their translocation into the nucleus to regulate pre-mRNA splicing.
Caption: this compound competitively inhibits SRPK1 by binding to its ATP-binding site, preventing SR protein phosphorylation and altering mRNA splicing.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
This protocol is used to determine the inhibitory activity (Kᵢ or IC₅₀) of this compound against purified SRPK enzymes.
-
Materials:
-
Purified recombinant SRPK1 or SRPK2 enzyme.
-
RS-repeat peptide substrate.
-
This compound at various concentrations.
-
ATP (including radiolabeled [γ-³²P]ATP).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Phosphocellulose paper or other separation matrix.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, purified SRPK enzyme, and the RS peptide substrate.
-
Add this compound at a range of final concentrations to different reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For Kᵢ determination, perform the assay at varying ATP and inhibitor concentrations and analyze using Lineweaver-Burk plots.[9]
-
This method is used to assess the phosphorylation status of SR proteins in cells treated with this compound.
-
Materials:
-
Cell lines of interest (e.g., HL60, Jurkat).[2]
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody: anti-phospho-SR (mAb1H4), which recognizes a common phospho-epitope on multiple SR proteins.[2]
-
Primary antibody for loading control (e.g., anti-actin).[2]
-
Peroxidase-conjugated secondary antibody.[2]
-
SDS-PAGE gels and blotting apparatus.
-
Chemiluminescent substrate.[2]
-
-
Procedure:
-
Culture cells to the desired confluency and treat with this compound (e.g., 100 µM) or vehicle for the desired time (e.g., 9 or 18 hours).[2]
-
Harvest and wash the cells with PBS.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-SR antibody (e.g., 1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 2 hours at room temperature.[2]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]
-
Strip the membrane and re-probe with the anti-actin antibody for a loading control.
-
Perform densitometry analysis to quantify the changes in SR protein phosphorylation, normalizing to the loading control.[17]
-
This assay is used to determine the cytotoxic effects of this compound on cell lines.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the this compound solutions to the wells to achieve the final desired concentrations. Include wells with vehicle control (e.g., 0.4% DMSO).[2][7]
-
Add MTT solution to each well and incubate for an additional 3 hours at 37°C.[2][7]
-
Centrifuge the plate and carefully remove the supernatant.[2][7]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][7]
-
Measure the absorbance at 540 nm using a microplate reader.[2][7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a potent and selective inhibitor of SRPK1 and SRPK2 that effectively reduces the phosphorylation of SR proteins in a variety of cellular contexts. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the roles of SRPKs in health and disease. The ability of this compound to modulate mRNA splicing highlights its potential as both a powerful research tool and a lead compound for the development of novel therapeutics targeting splicing-related pathologies.
References
- 1. Serine-arginine protein kinases: a small protein kinase family with a large cellular presence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SRPK family inhibitors and how do they work? [synapse.patsnap.com]
- 4. Serine-arginine protein kinases: new players in neurodegenerative diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine-arginine protein kinases and their targets in viral infection and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. pnas.org [pnas.org]
- 10. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. article.imrpress.com [article.imrpress.com]
- 13. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Exploration of Srpin340 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing unmet medical need. A common pathological feature across several of these disorders is the aberrant phosphorylation and aggregation of key proteins, such as tau. Srpin340, a potent and selective inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2 (SRPK1 and SRPK2), has emerged as a tool compound with therapeutic potential. While extensively studied in oncology and virology, its application in neurodegenerative disease models is at a nascent stage. This technical guide summarizes the foundational evidence supporting the investigation of this compound in this context, details relevant experimental protocols, and proposes a roadmap for future preclinical studies.
The primary rationale for exploring this compound in neurodegeneration stems from the established role of its target, SRPK2, in phosphorylating the tau protein.[1][2][3] Hyperphosphorylated tau is a principal component of neurofibrillary tangles (NFTs), a hallmark pathology in Alzheimer's disease and other tauopathies. By inhibiting SRPK2, this compound presents a clear mechanistic hypothesis for mitigating tau-related pathology.
Core Target Rationale: SRPK2 in Alzheimer's Disease
The most direct evidence linking an this compound target to neurodegeneration comes from a study demonstrating that SRPK2 phosphorylates tau at serine 214 (S214).[1][4] This phosphorylation event has been shown to inhibit tau's function in promoting microtubule assembly and to be elevated in Alzheimer's disease models.[1] While the study utilized genetic knockdown of SRPK2 to demonstrate therapeutic effects in an Alzheimer's mouse model, it provides a strong justification for the pharmacological inhibition of SRPK2 by agents such as this compound.
Quantitative Data from SRPK2 Depletion in an Alzheimer's Disease Model
The following table summarizes key findings from the genetic depletion of SRPK2 in the APP/PS1 mouse model of Alzheimer's disease, which could serve as benchmarks for future studies with this compound.
| Parameter | Model System | Intervention | Key Finding | Reference |
| Tau Phosphorylation (S214) | Primary Mouse Neurons | Lentivirus-shRNA against SRPK2 | Significant reduction in phospho-tau S214 levels. | [1] |
| Microtubule Polymerization | In vitro assay with recombinant tau and tubulin | Incubation of tau with purified SRPK2 | SRPK2-phosphorylated tau showed reduced ability to promote microtubule assembly. | [1] |
| Cognitive Function | APP/PS1 Mice | Lentiviral-shRNA knockdown of SRPK2 in the dentate gyrus | Alleviation of impaired cognitive behaviors. | [1] |
| Synaptic Plasticity (LTP) | APP/PS1 Mice | Lentiviral-shRNA knockdown of SRPK2 in the dentate gyrus | Improvement in defective Long-Term Potentiation (LTP). | [1] |
Signaling Pathway: SRPK2-Mediated Tau Phosphorylation
The following diagram illustrates the signaling pathway where SRPK2 phosphorylates tau, leading to downstream pathological consequences relevant to Alzheimer's disease.
Experimental Protocols
The following are detailed methodologies adapted from the foundational study on SRPK2 and tau, which can be applied to the preclinical evaluation of this compound.[1]
In Vitro Kinase Assay for Tau Phosphorylation
-
Objective: To determine if this compound directly inhibits SRPK2-mediated phosphorylation of tau.
-
Materials:
-
Recombinant human tau protein
-
Purified active SRPK2 enzyme
-
This compound (at various concentrations)
-
[γ-³²P]-ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
-
Procedure:
-
Prepare reaction mixtures containing kinase buffer, recombinant tau, and varying concentrations of this compound or vehicle (DMSO).
-
Initiate the reaction by adding purified SRPK2 and [γ-³²P]-ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize phosphorylated tau by autoradiography.
-
Quantify band intensity to determine the IC₅₀ of this compound.
-
Cell-Based Assay in Primary Neurons
-
Objective: To assess the effect of this compound on tau phosphorylation in a cellular context.
-
Model: Primary cortical neurons from embryonic day 18 (E18) mice or rats.
-
Procedure:
-
Culture primary neurons for at least 7 days in vitro (DIV).
-
Treat neurons with a dose-range of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Analyze protein lysates by Western blot using antibodies against phospho-tau (S214), total tau, and a loading control (e.g., β-actin).
-
Quantify the ratio of phospho-tau to total tau.
-
In Vivo Administration in a Mouse Model of Alzheimer's Disease
-
Objective: To evaluate the efficacy of this compound in reducing tau pathology and improving cognitive function in an animal model.
-
Model: APP/PS1 transgenic mice or other suitable tauopathy models.
-
Procedure:
-
Acclimate mice and establish baseline cognitive performance using tests like the Morris water maze or Y-maze.
-
Administer this compound or vehicle via a suitable route (e.g., intraperitoneal injection, oral gavage) daily for a specified duration (e.g., 4-8 weeks).
-
Monitor animal health and body weight regularly.
-
Conduct behavioral testing during the final week of treatment.
-
At the end of the study, collect brain tissue for biochemical and immunohistochemical analysis of phospho-tau, total tau, and other relevant markers.
-
Proposed Preclinical Studies of this compound in Neurodegenerative Disease Models
Given the strong rationale, the following studies are proposed to systematically evaluate the therapeutic potential of this compound.
Alzheimer's Disease (AD)
The primary hypothesis is that this compound will reduce tau phosphorylation and ameliorate cognitive deficits.
| Experimental Group | Animal Model | Intervention | Key Outcome Measures |
| 1 | Wild-Type | Vehicle | Baseline controls |
| 2 | Wild-Type | This compound | Assess for potential toxicity/off-target effects |
| 3 | AD Transgenic | Vehicle | Disease pathology and cognitive deficits |
| 4 | AD Transgenic | This compound | Reduction in tau pathology, cognitive improvement |
Parkinson's Disease (PD)
While the link is less direct, SRPK1/2's role in regulating splicing could be relevant to pathways implicated in PD, such as alpha-synuclein processing or mitochondrial function. An initial exploratory study is warranted.
References
- 1. SRPK2 Phosphorylates Tau and Mediates the Cognitive Defects in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRPK2 Phosphorylates Tau and Mediates the Cognitive Defects in Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Kinase Selectivity Profile of SRPIN340
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinase selectivity profile of SRPIN340, a potent and selective inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs). The document details its inhibitory activity, the experimental protocols used for its characterization, and its role within relevant signaling pathways.
Kinase Inhibition Profile of this compound
This compound is an ATP-competitive inhibitor that demonstrates high selectivity for SRPK1 and SRPK2.[1][2][3] It was identified through extensive screening of a chemical library and has been characterized for its inhibitory activity against a wide panel of kinases.[2][3] The compound shows a significantly higher affinity for SRPK1 compared to SRPK2 and lacks significant activity against other related kinases like Cdc-like kinases (CLKs) and over 140 other kinases.[1][3][4] This selectivity makes it a valuable tool for studying the specific roles of SRPK1 and SRPK2 in cellular processes.
Quantitative Kinase Inhibition Data
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against its primary targets.
| Kinase Target | Inhibition Value (IC₅₀ / Kᵢ) | Comments |
| SRPK1 | Kᵢ = 0.89 µM[4][5][6] | High-affinity, ATP-competitive inhibition.[2][6] |
| SRPK2 | IC₅₀ = 7.4 µM[1][7] | Inhibited at higher concentrations compared to SRPK1.[4] |
| CLK1, CLK4 | No significant inhibition[1][4][6] | Demonstrates selectivity over other SR protein kinases. |
| Other Kinases | No significant inhibition[5][8] | Tested against a panel of over 140 other protein kinases.[3][5] |
Signaling Pathway Context
SRPKs are crucial regulators of mRNA splicing through their phosphorylation of SR (Serine/Arginine-rich) proteins.[1][9] This activity is often downstream of major signaling pathways, such as the EGFR/PI3K/Akt pathway, which are commonly dysregulated in cancer.[3] Upon activation, SRPKs phosphorylate the RS domains of SR proteins, an action that governs their subcellular localization and ability to regulate splicing.[1][3] One critical outcome of this pathway is the alternative splicing of Vascular Endothelial Growth Factor (VEGF) pre-mRNA, which can shift the balance from anti-angiogenic to pro-angiogenic isoforms, a key process in tumor growth and neovascular diseases.[1] this compound inhibits SRPK1/2, thereby preventing SR protein phosphorylation and modulating downstream events like VEGF splicing.
Experimental Protocols
The characterization of this compound's selectivity and cellular effects relies on a combination of in vitro biochemical assays and cell-based functional assays.
A. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol is designed to measure the direct inhibitory effect of this compound on purified kinase activity. It is often performed using a radiometric or luminescence-based method to quantify substrate phosphorylation.
-
Reagent Preparation :
-
Kinase Buffer : Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Kinase : Dilute purified recombinant SRPK1 or SRPK2 to the desired concentration in kinase buffer.
-
Substrate : Prepare a solution of a generic SR protein-derived peptide substrate (e.g., an RS-repeat peptide).
-
ATP Solution : Prepare a solution of ATP. For radiometric assays, this includes [γ-³²P]ATP. For luminescence assays, a specific ADP-detecting reagent is used later.
-
Inhibitor : Prepare serial dilutions of this compound in DMSO, with a final DMSO concentration kept constant across all reactions (e.g., <1%).
-
-
Reaction Setup :
-
In a microplate, add the kinase, substrate, and this compound (or vehicle control - DMSO) to each well.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation :
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
-
Termination and Detection :
-
Radiometric Assay : Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper (representing the phosphorylated substrate) using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™) : Add a reagent to stop the kinase reaction and deplete the remaining ATP. Add a second reagent to convert the ADP generated by the kinase reaction into a luminescent signal, measured with a luminometer.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the mechanism of inhibition (e.g., ATP-competitive), perform the assay with varying concentrations of both ATP and this compound and analyze the results using a Lineweaver-Burk plot.[2]
-
B. Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cell lines.[3]
-
Cell Seeding : Seed leukemia cell lines (e.g., HL60, Jurkat) or other relevant cells in a 96-well plate at a specific density (e.g., 5 × 10⁴ cells/well) and allow them to adhere or stabilize overnight.[3][6]
-
Compound Treatment : Treat the cells with increasing concentrations of this compound (e.g., 0-100 µM) diluted in complete culture medium.[3] Include a vehicle control (DMSO) at a concentration matching the highest concentration used for the compound.
-
Incubation : Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.[3]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours at 37°C.[3] Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization : Centrifuge the plate, remove the supernatant, and add DMSO to each well to solubilize the formazan crystals.[3][6]
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at 540 nm using a microplate reader.[3]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity.
Workflow for Kinase Selectivity Profiling
The process of determining the kinase selectivity profile of a compound like this compound involves a systematic workflow, starting from initial screening against the primary target and expanding to a broad panel of kinases to confirm specificity.
References
- 1. Serine-arginine protein kinases and their targets in viral infection and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Srpin340: Application Notes and Protocols for In Vitro Research
Abstract
Srpin340 is a potent and selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs), primarily targeting SRPK1 and SRPK2.[1][2] These kinases play a crucial role in the phosphorylation of Serine/Arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[3][4] Dysregulation of SRPK activity is implicated in various diseases, including cancer, viral infections, and neovascular disorders.[3][5] this compound exerts its effects by preventing the phosphorylation of SR proteins, leading to alterations in alternative splicing of downstream targets, thereby impacting processes such as cell viability, apoptosis, and viral replication.[3][6][7] These application notes provide detailed protocols for in vitro studies using this compound to investigate its effects on cell signaling, viability, and gene expression.
Mechanism of Action
This compound selectively inhibits SRPK1 and SRPK2, which are responsible for phosphorylating the RS (arginine/serine-rich) domains of SR splicing factors.[3] This phosphorylation is critical for the nuclear import of SR proteins and their subsequent participation in spliceosome assembly.[4] By inhibiting SRPK1/2, this compound causes the hypo-phosphorylation of SR proteins, leading to their cytoplasmic accumulation and preventing them from regulating splicing events in the nucleus.[4][6] This disruption of normal splicing can alter the balance of protein isoforms, for example, by shifting the production of Vascular Endothelial Growth Factor (VEGF) from pro-angiogenic to anti-angiogenic isoforms or by inducing pro-apoptotic isoforms of genes like FAS.[7] This mechanism makes this compound a valuable tool for studying the role of splicing in disease and as a potential therapeutic agent.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound, a cellular serine arginine protein kinases (SRPK) inhibitor, as a potential therapeutic for HPV16 infection - Enlighten Theses [theses.gla.ac.uk]
- 5. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) | PLOS One [journals.plos.org]
Application Notes and Protocols for Sprin340 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sprin340, a selective inhibitor of Serine/Arginine-Rich Protein Kinase (SRPK), in cell culture experiments. This document covers its mechanism of action, relevant signaling pathways, and detailed protocols for its application.
Introduction to Sprin340
Sprin340 is a cell-permeable isonicotinamide compound that functions as a potent and selective, ATP-competitive inhibitor of SRPK1 and SRPK2.[1][2][3] It exhibits significantly less or no activity against other related kinases like Clk1 and Clk4.[1][2][3] By targeting SRPKs, Sprin340 modulates the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial regulators of mRNA splicing.[4][5] This activity makes Sprin340 a valuable tool for investigating cellular processes dependent on splicing regulation, such as viral replication, cancer cell proliferation, and angiogenesis.[4][5]
Mechanism of Action
The primary molecular targets of Sprin340 are the serine/arginine-rich protein kinases SRPK1 and SRPK2.[4] These kinases phosphorylate the RS domain of SR proteins, a key step in regulating their subcellular localization and function in pre-mRNA splicing.
Key steps in the mechanism include:
-
ATP-Competitive Inhibition: Sprin340 binds to the ATP-binding pocket of SRPK1 and SRPK2, preventing the transfer of phosphate to SR protein substrates.[1][3]
-
Reduced SR Protein Phosphorylation: Inhibition of SRPK activity leads to a decrease in the phosphorylation of SR proteins, such as SRp75 and Splicing Factor 2 (SF2/ASF).[3][4]
-
Altered Splicing Events: Hypophosphorylated SR proteins can have altered functions, leading to changes in alternative splicing patterns of various genes. For example, it can modulate the splicing of Vascular Endothelial Growth Factor (VEGF) pre-mRNA.[2]
-
Downstream Cellular Effects: The resulting changes in protein isoforms or expression levels can trigger various cellular responses, including apoptosis, inhibition of cell proliferation, and suppression of viral propagation.[4][6] For instance, in some leukemia cells, treatment with Sprin340 can trigger apoptosis.[4]
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by Sprin340.
Quantitative Data Summary
The efficacy of Sprin340 varies depending on the target kinase and the cellular context. The following table summarizes key quantitative data from published studies.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | SRPK1 | 0.89 µM | [1][2][3] |
| IC50 | mSRPK1 | 0.14 µM | |
| mSRPK2 | 1.8 µM | ||
| Sindbis Virus Propagation (Vero cells) | 60 µM | [1][3][7] | |
| HL-60 (AML Leukemia) | 38.3 µM / 44.7 µM | [1] | |
| Jurkat (ALL Leukemia) | 82.3 µM | [1] | |
| Molt4 (ALL Leukemia) | 92.2 µM | [1] | |
| Jurkat (T cell leukemia) | 9.51 µM | [8] | |
| A549 (Adenocarcinoma) | 29.76 µM | [8] | |
| K562 (Myeloid leukemia) | 25.81 µM | [8] | |
| HeLa (Cervical cancer) | 34.53 µM | [8] |
Experimental Protocols
Reagent Preparation and Storage
Stock Solution Preparation (10 mM):
-
Sprin340 is typically supplied as a lyophilized powder.[4]
-
To create a 10 mM stock solution, reconstitute 5 mg of the powder in 1.43 mL of DMSO.[4]
-
Mix thoroughly by vortexing until the powder is completely dissolved.
Storage:
-
Lyophilized Powder: Store at -20°C, desiccated. The chemical is stable for up to 24 months in this form.[4]
-
Stock Solution: Once dissolved in DMSO, aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C and use within one month to prevent loss of potency.[4]
General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent or suspension cells with Sprin340.
-
Cell Seeding: Plate cells in appropriate culture vessels and medium. Allow adherent cells to attach for 12-24 hours.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the 10 mM Sprin340 stock solution. Dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Note: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).
-
-
Cell Treatment: Remove the old medium and add the medium containing the various concentrations of Sprin340 or a vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, 48, or 72 hours), depending on the specific assay and research question.[1][6]
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as viability assays (MTT, Trypan Blue), protein analysis (Western blot), or RNA analysis (qRT-PCR).[1][6]
Specific Protocol: Cell Viability (MTT Assay) on Leukemia Cells
This protocol is adapted from methods used to assess the inhibitory effect of Sprin340 on leukemia cell lines.[1]
-
Cell Preparation: Seed leukemia cells (e.g., HL-60) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in RPMI medium supplemented with 10% fetal bovine serum.
-
Treatment: Prepare serial dilutions of Sprin340 in the culture medium. The final DMSO concentration should not exceed 0.4% (v/v).[1] Add the treatments to the wells. Include wells with untreated cells and vehicle-treated cells as controls.
-
Incubation: Culture the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3 hours at 37°C.[1]
-
Formazan Solubilization: Centrifuge the plate at 500 x g for 30 minutes. Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for studying the effects of Sprin340 in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SRPIN340 | Other Kinases | Tocris Bioscience [tocris.com]
- 3. Utilization of host SR protein kinases and RNA-splicing machinery during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression | Aging [aging-us.com]
Application Notes and Protocols for Srpin340 in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Srpin340 is a cell-permeable isonicotinamide compound that acts as a potent and selective ATP-competitive inhibitor of Serine-Arginine Protein Kinases (SRPK), primarily SRPK1 and SRPK2.[1][2][3] These kinases play a crucial role in the phosphorylation of serine-arginine (SR) rich proteins, which are essential for pre-mRNA splicing and other cellular processes.[4] Viruses often hijack the host cell's splicing machinery to facilitate their replication.[5] By inhibiting SRPK1 and SRPK2, this compound disrupts these processes, leading to a potent antiviral effect against a range of RNA and DNA viruses.[4][5][6] These application notes provide detailed information on the effective treatment concentrations of this compound for various antiviral assays and protocols for its use.
Data Presentation
This compound Antiviral Activity
| Virus | Cell Line | Assay Type | Effective Concentration (EC50 / IC50) | Cytotoxicity (CC50) / Notes | Reference |
| Hepatitis C Virus (HCV) 1b replicon | Huh7 | Luciferase Assay | 4.7 µM (EC50) | No significant cytotoxicity observed at effective concentrations. | [6] |
| Hepatitis C Virus (HCV) 2a replicon | Huh7 | Luciferase Assay | 15.8 µM (EC50) | No significant cytotoxicity observed at effective concentrations. | [6] |
| Hepatitis C Virus (HCV-JFH1) | Huh7.5.1 | Core Antigen Quantification | Significant suppression at 1 µM and 10 µM | No significant cytotoxicity up to 30 µM for 48h.[3] | [3][6] |
| Sindbis Virus | Vero | Plaque Assay | 60 µM (IC50) | [1][5] | |
| Human Papillomavirus 16 (HPV16) | Keratinocytes | 2D and 3D organotypic raft cultures | ≤ 50 µM | No cellular toxicity observed at ≤ 50 µM for 48h. | [7] |
| SARS-CoV-2 | Primary human type II pneumocytes | Immunofluorescence | Pretreatment with 53 µM for 12h showed antiviral effect. | [1] | |
| HIV | Flp-In293 | Variable results, dependent on serum concentration and MOI. | [5] |
This compound Cytotoxicity
| Cell Line | Assay Type | Incubation Time | IC50 / Cytotoxic Concentration | Reference |
| Leukemia Cell Lines (general) | MTT Assay | 48 h | [8] | |
| HL-60 (AML) | MTT Assay | 48 h | 44.7 µM | [1][8] |
| Jurkat (ALL-T) | MTT Assay | 48 h | 82.3 µM | [1][8] |
| Molt-4 (ALL-T) | MTT Assay | 48 h | 92.2 µM | [1][8] |
| NALM-6 | MTT Assay | 48 h | 70.6 µM | [1] |
| Neonatal Rat Ventricular Myocytes (NRVMs) | LDH Assay | 24 h | ≥ 30 µM | [9] |
| Huh7 | MTS Assay | 48 h | No significant cytotoxicity up to 30 µM. | [3] |
| CHO | 24 h | No toxicity at 5 mg/mL. | [3] |
Experimental Protocols
General Guidelines for this compound Preparation
This compound is typically supplied as a lyophilized powder.[10]
-
Reconstitution: To prepare a stock solution, reconstitute the powder in DMSO. For a 10 mM stock, dissolve 5 mg of this compound in 1.43 mL of DMSO.[10]
-
Storage: Store the powder at -20°C for up to 3 years. The reconstituted stock solution in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).
Protocol 1: General Antiviral Assay (e.g., Plaque Reduction Assay)
This protocol provides a general workflow for assessing the antiviral activity of this compound using a plaque reduction assay.
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero cells for Sindbis virus)
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Staining solution (e.g., crystal violet)
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Treatment and Viral Infection:
-
The next day, remove the culture medium.
-
Add serial dilutions of this compound (e.g., 10, 30, 50, 100 µM) or a vehicle control (DMSO) diluted in a small volume of serum-free medium to the cells.[5]
-
Incubate for a predetermined time (e.g., 1-2 hours) before or concurrently with viral infection.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Overlay:
-
Remove the inoculum.
-
Wash the cells gently with PBS.
-
Add the overlay medium containing the same concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient for plaque formation (e.g., 2-4 days).
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 4% formaldehyde).
-
Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on the host cells.
Materials:
-
Host cells
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.[8]
-
Drug Treatment:
-
The next day, add 100 µL of medium containing serial dilutions of this compound (e.g., 0-200 µM) to the wells.[8] Include a vehicle control (DMSO) and untreated control wells.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 3 hours at 37°C.[8]
-
Formazan Solubilization:
-
Centrifuge the plate and carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value, the concentration of this compound that reduces cell viability by 50%.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting viral replication.
Experimental Workflow
Caption: General workflow for a plaque reduction antiviral assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Serine-arginine protein kinases and their targets in viral infection and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SRPK Inhibitor, this compound [sigmaaldrich.com]
- 4. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of host SR protein kinases and RNA-splicing machinery during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound, a cellular serine arginine protein kinases (SRPK) inhibitor, as a potential therapeutic for HPV16 infection - Enlighten Theses [theses.gla.ac.uk]
- 8. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Assessing the Efficacy of SRPIN340 in Leukemia Cells
These application notes provide a comprehensive methodology for researchers, scientists, and drug development professionals to assess the anti-leukemic efficacy of SRPIN340, a selective inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).
Introduction
The dysregulation of pre-mRNA splicing is increasingly recognized as a significant contributor to the development and progression of various cancers, including leukemia.[1][2] Serine/arginine-rich protein kinases (SRPKs) are key regulators of the splicing process through their phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Elevated expression of SRPK1 and SRPK2 has been observed in various leukemia types, making them attractive therapeutic targets.[1][2] this compound is a potent and selective inhibitor of SRPK1 and SRPK2.[1][3][4] This document outlines detailed protocols to evaluate the cytotoxic and molecular effects of this compound on leukemia cell lines.
Data Presentation
Table 1: Cytotoxicity of this compound in Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound were determined in various leukemia cell lines after 48 hours of treatment using an MTT assay.[1] Myeloid leukemia cell lines generally exhibited higher sensitivity to this compound compared to lymphoid lines.[1]
| Cell Line | Leukemia Type | IC₅₀ (µM) |
| HL60 | Acute Myeloid Leukemia (AML) | 44.7[1][3] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (ALL-T) | 82.3[1][3] |
| Molt4 | T-cell Acute Lymphoblastic Leukemia (ALL-T) | 92.2[1][3] |
| Nalm6 | B-cell Acute Lymphoblastic Leukemia (ALL-B) | Not precisely determined |
| K562 | Chronic Myelogenous Leukemia (CML) | Not precisely determined |
| PBMC | Peripheral Blood Mononuclear Cells | > 200 |
*The precise IC50 value could not be determined due to the low solubility of this compound at higher concentrations.[1]
Table 2: Effect of this compound on Apoptosis in Jurkat Cells
The induction of apoptosis was assessed in Jurkat cells treated with 25 µM this compound using Annexin V/PI staining.[1]
| Treatment Duration | % of Cells in Early Apoptosis (Annexin V+/PI-) | % of Cells in Late Apoptosis/Necrosis (Annexin V+/PI+) |
| 6 hours | ~2x increase compared to control | - |
| 12 hours | - | Increased population of PI/Annexin V positive cells |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on leukemia cell lines.
-
Materials:
-
Leukemia cell lines (e.g., HL60, Jurkat, Molt4, Nalm6, K562) and normal peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 0.5 x 105 to 2 x 105 cells per well.
-
Treat the cells with increasing concentrations of this compound (e.g., 0-200 µM) for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values from the dose-response curves.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
-
Materials:
-
Jurkat cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat Jurkat cells with 25 µM this compound for different time points (e.g., 6 and 12 hours). Include a vehicle control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Gene Expression Analysis (RT-qPCR)
This protocol assesses the effect of this compound on the expression of target genes.
-
Materials:
-
Leukemia cell lines (e.g., HL60, Jurkat, Molt4, Nalm6)
-
This compound (100 µM)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (MAP2K1, MAP2K2, VEGF, FAS) and a housekeeping gene (e.g., B2M)
-
-
Procedure:
-
Treat cells with 100 µM this compound for different time points (e.g., 0, 9, and 18 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method.
-
4. Western Blotting for SR Protein Phosphorylation
This protocol evaluates the inhibition of SRPK activity by this compound by measuring the phosphorylation status of SR proteins.
-
Materials:
-
HL60 and Jurkat cells
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-SR protein (mAb1H4), anti-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
-
Procedure:
-
Treat HL60 and Jurkat cells with this compound.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-SR protein antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent.
-
Strip the membrane and re-probe with an anti-actin antibody as a loading control.
-
Perform densitometry analysis to quantify the changes in SR protein phosphorylation.
-
Mandatory Visualizations
Caption: this compound mechanism of action in leukemia cells.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Srpin340 in Elucidating the Human Papillomavirus (HPV) Life Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Papillomavirus (HPV) is a group of viruses that are a primary cause of benign papillomas and have been strongly linked to the development of various cancers, most notably cervical cancer.[1][2] The HPV life cycle is intricately tied to the differentiation of the host epithelial cells, making it a complex process to study and target therapeutically.[3] A critical aspect of the viral life cycle is the precise regulation of viral gene expression through alternative splicing of its polycistronic pre-mRNA, a process highly dependent on the host cell's splicing machinery.[3][4][5]
Srpin340 is a potent and specific inhibitor of Serine/Arginine-rich Protein Kinase 1 (SRPK1).[1][6] SRPK1 is a key cellular kinase that phosphorylates Serine/Arginine-rich (SR) proteins, which are essential splicing factors.[1][2][3] By phosphorylating SR proteins, SRPK1 facilitates their nuclear import and subsequent participation in spliceosome assembly and regulation of alternative splicing.[1][2][5] Given the reliance of HPV on the host splicing machinery, this compound has emerged as a valuable chemical probe to investigate the role of SRPK1-mediated splicing in the HPV life cycle and as a potential antiviral agent.[4][7]
Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding pocket of SRPK1, thereby inhibiting its kinase activity.[6] This inhibition leads to the hypophosphorylation of SR proteins, such as SRSF1 and SRSF3.[3] Hypophosphorylated SR proteins are sequestered in the cytoplasm and are unable to translocate to the nucleus to perform their splicing functions.[2][3] The disruption of the normal nuclear-cytoplasmic shuttling of these essential splicing factors leads to alterations in the alternative splicing of both host and viral pre-mRNAs.[1][4] In the context of HPV, this disruption has been shown to specifically interfere with the expression of late viral genes, which are crucial for the completion of the viral life cycle.[2][4][7][8]
Key Applications in HPV Research
-
Inhibition of Late Events in the HPV Life Cycle: this compound treatment of HPV16-infected keratinocytes leads to a significant reduction in the expression of the viral transcription and replication factor E2.[1][2][3][4][7][8] The loss of E2 subsequently results in the abrogation of late gene expression, including the major capsid protein L1 and the E4 protein.[1][2][3][4] This makes this compound a powerful tool to study the regulatory circuits governing the switch from early to late gene expression in the HPV life cycle.
-
Selective Targeting of Viral Processes: Notably, this compound's inhibitory effects are selective for late viral events. The expression of the viral oncoproteins E6 and E7, which are transcribed from early promoters, remains largely unaffected by this compound treatment.[2][3][4] This selectivity allows researchers to dissect the differential regulation of early and late gene expression and to investigate the specific role of SRPK1 in the late phase of the viral life cycle.
-
Reversal of HPV-Induced Cellular Changes: HPV infection is known to alter the host cell transcriptome to create a favorable environment for viral replication. RNA sequencing analyses have revealed that this compound treatment can reverse some of these HPV-induced changes in gene expression, particularly those related to the restoration of the epithelial barrier.[1][2][4][7] This highlights the potential of targeting SRPK1 to counteract the pathogenic effects of HPV on host cells.
-
Studying the Role of Splicing in Viral Pathogenesis: By providing a means to acutely inhibit a key splicing regulator, this compound allows for detailed investigations into how HPV hijacks and manipulates the host cell's splicing machinery to its advantage. This can uncover novel host-virus interactions and identify new targets for antiviral therapies.
Data Presentation
Table 1: Effect of this compound on HPV16 Protein and mRNA Expression
| Target | Effect of this compound Treatment | Significance | Reference |
| Viral Proteins | |||
| E2 | Significantly Reduced Expression | Key replication and transcription factor | [1][2][3][4][7][8] |
| L1 | Significantly Reduced Expression | Major capsid protein, essential for virion assembly | [2][3][4] |
| E4 | Reduced Expression | Late protein involved in viral genome amplification and release | [2][3][4] |
| E6 | No Significant Change | Early oncoprotein | [2][3][4] |
| E7 | No Significant Change | Early oncoprotein | [2][3][4] |
| SR Proteins | |||
| Phospho-SRSF1 | Significantly Reduced Levels | Key splicing factor | [3] |
| SRSF1 Subcellular Localization | Cytoplasmic Accumulation | Nuclear import is inhibited | [2][3] |
| SRSF3 Subcellular Localization | Cytoplasmic Accumulation | Nuclear import is inhibited | [2][3] |
| Host Cell | |||
| Cellular Proliferation/Viability | No Significant Change (short-term) | Low toxicity at effective concentrations | [2][3][4] |
Table 2: Effect of this compound on Cellular Gene Expression in HPV16-Infected Keratinocytes
| Gene Expression Changes | Effect of this compound Treatment | Significance | Reference |
| Overall Transcriptome | |||
| Alternatively Spliced RNAs | Changes in 935 RNAs | Broad impact on cellular splicing | [1][4][7] |
| Differentially Expressed Genes | 342 up-regulated, 241 down-regulated | Reversal of HPV-induced changes | [4] |
| Functional Pathways (Upregulated) | |||
| Keratinocyte Differentiation | Upregulated | Restoration of normal epithelial function | [4] |
| Epithelial Barrier | Upregulated | Counteracts HPV-induced disruption | [1][2][4] |
| Immune Response | Upregulated | Potential for enhanced viral clearance | [4] |
| Functional Pathways (Downregulated) | |||
| Morphogenesis | Downregulated | [4] | |
| Cell Motility | Downregulated | [4] |
Experimental Protocols
Protocol 1: Treatment of HPV16-Positive Keratinocytes with this compound
This protocol describes the treatment of monolayer cultures of HPV16-positive keratinocytes (e.g., NIKS16 cells) with this compound to assess its impact on viral protein expression.
Materials:
-
HPV16-positive keratinocytes (e.g., NIKS16)
-
Keratinocyte growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum, hydrocortisone, insulin, EGF, and cholera toxin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-E2, anti-L1, anti-E7, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Seed HPV16-positive keratinocytes in 6-well plates and culture until they reach 70-80% confluency.
-
Treatment:
-
Prepare working solutions of this compound in keratinocyte growth medium at the desired final concentration (e.g., 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated wells.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Protocol 2: Immunofluorescence Staining for SR Protein Localization
This protocol details the procedure for visualizing the subcellular localization of SR proteins in response to this compound treatment.
Materials:
-
HPV16-positive keratinocytes grown on coverslips
-
This compound and DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-SRSF1, anti-SRSF3)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed keratinocytes on coverslips in a 24-well plate. Treat with this compound or DMSO as described in Protocol 1.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes at room temperature.
-
-
Antibody Staining:
-
Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
Visualizations
Caption: Signaling pathway of this compound's effect on the HPV life cycle.
Caption: Experimental workflow for studying this compound's effects on HPV.
References
- 1. The splicing factor kinase, SR protein kinase 1 (SRPK1) is essential for late events in the human papillomavirus life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The splicing factor kinase, SR protein kinase 1 (SRPK1) is essential for late events in the human papillomavirus life cycle | PLOS Pathogens [journals.plos.org]
- 3. This compound, a cellular serine arginine protein kinases (SRPK) inhibitor, as a potential therapeutic for HPV16 infection - Enlighten Theses [theses.gla.ac.uk]
- 4. The splicing factor kinase, SR protein kinase 1 (SRPK1) is essential for late events in the human papillomavirus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human papillomavirus type 16 infection activates the host serine arginine protein kinase 1 (SRPK1) – splicing factor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for p-SR Protein Detection by Western Blotting Using Srpin340
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a crucial role in both constitutive and alternative pre-mRNA splicing. Their function and subcellular localization are tightly regulated by phosphorylation of their serine/arginine-rich (RS) domains.[1][2][3] The Serine/Arginine-Rich Protein Kinase (SRPK) family, particularly SRPK1 and SRPK2, are key regulators of this process.[1][3] Dysregulation of SR protein phosphorylation is implicated in various diseases, including viral infections and cancer.[4][5] Srpin340 is a potent and selective small molecule inhibitor of SRPK1 and SRPK2, making it a valuable tool for studying the functional consequences of SR protein phosphorylation.[4][6][7] This document provides a detailed protocol for utilizing this compound in Western blotting experiments to analyze the phosphorylation status of SR proteins.
Signaling Pathway of SR Protein Phosphorylation
SR protein phosphorylation is a dynamic process primarily regulated by SRPKs and Cdc2-like kinases (CLKs). In the cytoplasm, SRPKs phosphorylate the N-terminal portion of the RS domain, a step that is essential for the nuclear import of SR proteins.[3][8] Once in the nucleus, CLKs can further phosphorylate the RS domain, which influences their subnuclear localization and association with the splicing machinery.[2][3] Various signaling pathways, such as the PI3K/Akt pathway, can modulate the activity and localization of these kinases, thereby influencing alternative splicing events in response to cellular signals.
Caption: SR Protein Phosphorylation and Inhibition by this compound.
Experimental Protocol: Western Blotting for Phosphorylated SR Proteins
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in SR protein phosphorylation.
Materials:
-
Cell Lines: HeLa, Jurkat, or other relevant cell lines.
-
This compound: (e.g., from Cell Signaling Technology, #62630).[4]
-
DMSO: (for this compound stock solution).
-
Complete Cell Culture Medium.
-
Phosphatase Inhibitor Cocktail.
-
Protease Inhibitor Cocktail.
-
Lysis Buffer: (e.g., RIPA buffer).
-
BCA Protein Assay Kit.
-
SDS-PAGE Gels and Running Buffer.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer.
-
Blocking Buffer: 5% w/v BSA or casein in TBST. Avoid using milk as it may contain phosphoproteins that can increase background.[9]
-
Primary Antibody for p-SR proteins: e.g., mAb1H4 (recognizes a common phospho-epitope on multiple SR proteins).[5][10]
-
Primary Antibody for total SR protein or loading control: (e.g., anti-Actin).
-
HRP-conjugated Secondary Antibody.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Tris-Buffered Saline with Tween 20 (TBST).
Procedure:
-
This compound Preparation:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Treat cells with the desired concentration of this compound. A common concentration used in studies is 100 µM.[5][10]
-
Incubate the cells for a specific duration. Treatment times of 9 to 18 hours have been shown to be effective.[5][10]
-
Include a vehicle control (DMSO) in parallel.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated SR proteins (e.g., mAb1H4 diluted 1:1000) overnight at 4°C.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize the results, the blot can be stripped and re-probed with an antibody against a loading control like actin.[10]
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Western Blot Workflow for p-SR Protein Detection.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in studying SR protein phosphorylation.
| Parameter | Value | Source(s) |
| This compound Ki for SRPK1 | 0.89 µM | [4][6][7] |
| This compound Stock Solution | 10 mM in DMSO | [4][11] |
| Working Concentration | 44.7 - 100 µM in cell culture | [5][7][10] |
| Treatment Duration | 9 - 18 hours | [5][10] |
| Primary Antibody (p-SR) | mAb1H4 (1:1000 dilution) | [5] |
| Blocking Buffer | 5% (w/v) skim milk or BSA in PBS/TBST | [5] |
Note: Optimal concentrations and incubation times may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Troubleshooting and Considerations
-
Low or No Signal: Ensure that phosphatase inhibitors were included in the lysis buffer. The phosphorylation of SR proteins can be transient, so optimizing the time point after stimulation is crucial.[12]
-
High Background: Use BSA or casein for blocking instead of milk, as milk contains phosphoproteins.[9] Ensure adequate washing steps.
-
Loading Control: It is essential to probe for a total protein or a housekeeping protein like actin to ensure equal loading and to normalize the phosphorylated protein signal.[9][10]
-
Antibody Specificity: Use a well-validated antibody specific for the phosphorylated form of the SR protein of interest. The mAb1H4 antibody is a good starting point as it recognizes a common phospho-epitope on several SR proteins.[5][10]
References
- 1. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR protein - Wikipedia [en.wikipedia.org]
- 3. Phosphorylation Mechanism and Structure of Serine-Arginine Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (#62630) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 5. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) | PLOS One [journals.plos.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | Cell Signaling Technology [cellsignal.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes: RT-PCR Analysis of Alternative Splicing Modulation by Srpin340
Introduction
Alternative splicing is a crucial post-transcriptional regulatory mechanism that generates a vast diversity of proteins from a limited number of genes. This process is orchestrated by a complex machinery, including serine/arginine-rich (SR) proteins, which are key splicing factors. The activity of SR proteins is modulated by phosphorylation, primarily by serine/arginine-rich protein kinases (SRPKs). Dysregulation of this process is implicated in numerous diseases, including cancer and viral infections. Srpin340 is a potent and selective inhibitor of SRPK1 and SRPK2, making it a valuable tool for studying the role of these kinases in alternative splicing and for exploring their therapeutic potential. These application notes provide detailed protocols for analyzing alternative splicing events modulated by this compound using reverse transcription-polymerase chain reaction (RT-PCR).
Principle of the Method
The analysis of alternative splicing by RT-PCR involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific splice variants using PCR. Two main approaches are commonly used:
-
Semi-quantitative RT-PCR: This method allows for the visualization and relative quantification of different splice isoforms based on their size. Primers are designed to flank the alternatively spliced region, generating PCR products of different lengths corresponding to the inclusion or exclusion of specific exons. The relative abundance of each isoform is estimated by analyzing the band intensity on an agarose gel.
-
Quantitative RT-PCR (qRT-PCR): This technique provides a more precise quantification of specific splice isoforms. It typically employs isoform-specific primers or probes to measure the expression level of each variant. The data is often normalized to a reference gene to account for variations in RNA input and reverse transcription efficiency.
Data Presentation
The following tables summarize the quantitative effects of this compound on the alternative splicing of key genes involved in cancer and angiogenesis.
Table 1: Effect of this compound on Vascular Endothelial Growth Factor (VEGF) Alternative Splicing
| Cell Line/Model | Treatment | Target Isoforms | Method | Observed Effect | Reference |
| Leukemia Cell Lines (HL60, Jurkat, Molt4, Nalm6) | 100 µM this compound for 18h | Pro-angiogenic VEGF₁₆₅ | RT-PCR | Reduction in VEGF₁₆₅ expression | [1] |
| Mouse Model of Choroidal Neovascularization | Intravitreal injection of this compound | Total Vegf and exon 8a-containing Vegf | Real-time PCR | No significant change in total Vegf mRNA; significant reduction in exon 8a-containing Vegf mRNA |
Table 2: Effect of this compound on Mitogen-Activated Protein Kinase Kinase (MAP2K) and Fas (FAS) Alternative Splicing
| Cell Line | Treatment | Target Gene | Method | Observed Effect | Reference |
| Leukemia Cell Lines (HL60, Jurkat, Molt4, Nalm6) | 100 µM this compound for 9h and 18h | MAP2K1 | RT-PCR | Reduced expression of MAP2K1 and potential smaller variants | [1] |
| Leukemia Cell Lines (HL60, Jurkat, Molt4, Nalm6) | 100 µM this compound for 18h | FAS | RT-PCR | Induction of pro-apoptotic FAS expression | [1] |
| HeLa Cells | 100 µM this compound | MAP2K1 | RT-PCR | Expression of a smaller splicing variant of MAP2K1 | [1] |
| Cholangiocarcinoma Cells (TFK-1) | This compound | BIN1, MCL-1, BCL2 | RT-PCR | Decreased anti-apoptotic BIN1+12A; Increased pro-apoptotic MCL-1S and BCL-xS | [2] |
Experimental Protocols
Protocol 1: Semi-Quantitative RT-PCR Analysis of Alternative Splicing
This protocol is suitable for visualizing and obtaining a relative measure of splice isoform ratios.
1. Materials:
-
Total RNA extracted from control and this compound-treated cells
-
Reverse transcriptase enzyme and buffer
-
dNTP mix
-
Oligo(dT) or random hexamer primers
-
RNase inhibitor
-
Taq DNA polymerase and buffer
-
Forward and reverse primers flanking the alternative splicing event of interest
-
Agarose
-
Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
DNA ladder
2. Methods:
a. cDNA Synthesis (Reverse Transcription):
-
In an RNase-free tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and nuclease-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of 10 mM dNTP mix, 1 µL of RNase inhibitor, and 1 µL of reverse transcriptase.
-
Add 7 µL of the master mix to each RNA/primer mixture.
-
Incubate at 42°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
b. PCR Amplification:
-
Prepare a PCR master mix containing 2.5 µL of 10X PCR buffer, 0.5 µL of 10 mM dNTP mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 0.25 µL of Taq DNA polymerase, and nuclease-free water.
-
Add 2 µL of the cDNA template to 23 µL of the PCR master mix.
-
Perform PCR using the following cycling conditions (these may need optimization):
-
Initial denaturation: 95°C for 3 minutes
-
25-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1 minute/kb
-
-
Final extension: 72°C for 5 minutes
-
c. Agarose Gel Electrophoresis:
-
Prepare a 1.5-2.5% agarose gel in 1X TAE or TBE buffer containing a DNA stain. The percentage of agarose will depend on the expected size difference between the splice variants.
-
Mix 10 µL of the PCR product with 2 µL of 6X DNA loading dye.
-
Load the samples and a DNA ladder onto the gel.
-
Run the gel at 100-120V until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light.
d. Data Analysis:
-
Capture an image of the gel.
-
Quantify the intensity of the bands corresponding to each splice isoform using image analysis software (e.g., ImageJ).
-
Calculate the percent spliced in (PSI) or the ratio of the isoforms. For a simple exon skipping event: PSI = (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion band) * 100
Protocol 2: Quantitative RT-PCR (qRT-PCR) Analysis of Alternative Splicing
This protocol is for the precise quantification of individual splice isoforms.
1. Materials:
-
cDNA (prepared as in Protocol 1)
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers specific to each splice isoform
-
Reference gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
2. Methods:
a. Primer Design:
-
For SYBR Green: Design primers that specifically amplify one isoform. This can be achieved by placing one primer in the alternatively spliced exon and the other in a constitutive exon, or by designing a primer that spans the unique exon-exon junction of a specific isoform.
-
For TaqMan: Design a probe that is specific to the unique sequence of one isoform.
b. qPCR Reaction:
-
Prepare a qPCR reaction mix for each target isoform and reference gene. For a 20 µL reaction:
-
10 µL of 2X SYBR Green/TaqMan Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
(For TaqMan) 1 µL of probe (5 µM)
-
2 µL of diluted cDNA
-
Nuclease-free water to 20 µL
-
-
Run the qPCR reaction in a real-time PCR instrument with a program similar to the following (optimization may be required):
-
Initial denaturation/polymerase activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
(For SYBR Green) Melt curve analysis to verify product specificity.
-
c. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and target.
-
Calculate the relative expression of each isoform using the ΔΔCt method, normalized to a reference gene.
-
The ratio of two splice isoforms can be calculated from their relative expression levels.
Mandatory Visualization
Caption: Experimental workflow for RT-PCR analysis of alternative splicing.
Caption: this compound inhibits the EGFR/PI3K/Akt/SRPK signaling pathway.
References
- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) | PLOS One [journals.plos.org]
- 2. SRPK Inhibitors Reduce the Phosphorylation and Translocation of SR Protein Splicing Factors, thereby Correcting BIN1, MCL-1 and BCL2 Splicing Errors and Enabling Apoptosis of Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Srpin340 Administration in Mouse Models of Macular Degeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Age-related macular degeneration (AMD) is a leading cause of irreversible vision loss in the elderly. The neovascular ("wet") form of AMD is characterized by choroidal neovascularization (CNV), the growth of abnormal blood vessels from the choroid into the subretinal space. Vascular endothelial growth factor (VEGF) is a key driver of this pathological angiogenesis. Srpin340, a small molecule inhibitor of Serine/Arginine-rich Protein Kinase 1 and 2 (SRPK1/2), has emerged as a promising therapeutic candidate.[1][2] SRPK1/2 regulates the alternative splicing of VEGF pre-mRNA.[1][3] By inhibiting these kinases, this compound shifts the splicing balance from pro-angiogenic VEGF isoforms (e.g., VEGF165) to anti-angiogenic isoforms (e.g., VEGF165b), thereby suppressing CNV.[1][3][4]
These application notes provide a comprehensive overview of the administration of this compound in preclinical mouse models of macular degeneration, including detailed experimental protocols and quantitative data summaries to guide researchers in this field.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Laser-Induced CNV Mouse Model (Intravitreal Administration)
| Dosage (per eye) | Vehicle/Control | Change in CNV Size | Change in VEGF Protein Levels | Change in Total Vegf mRNA | Change in Exon 8a-containing Vegf mRNA | Reference |
| 0.2 ng | Saline | Dose-dependent inhibition | - | - | - | [1] |
| 1 ng | Saline | Dose-dependent inhibition | - | - | - | [1] |
| 2 ng | Saline | Dose-dependent inhibition | - | - | - | [1] |
| 6 ng | Saline | Dose-dependent inhibition | - | - | - | [1] |
| 10 ng | Saline | Dose-dependent inhibition (EC50 = 0.32 ng/µl) | - | - | - | [1] |
| 20 pmol | 0.1% DMSO | Significant decrease | Significantly lower (209.2±10.9 pg/mg vs. 274.2±17.9 pg/mg) | 56% decrease (p<0.05) | 57% decrease (p<0.05) | [4] |
Table 2: In Vivo Efficacy of this compound in Laser-Induced CNV Mouse Model (Topical Eye Drop Administration)
| Concentration | Vehicle/Control | Change in CNV Size | Reference |
| 0.1 µg/ml | Vehicle | Dose-dependent inhibition | [3] |
| 1 µg/ml | Vehicle | Dose-dependent inhibition | [3] |
| 10 µg/ml | Vehicle | Dose-dependent inhibition | [3] |
| 100 µg/ml | Vehicle | Dose-dependent inhibition (EC50 = 3.2 µg/ml) | [3] |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model
This model is the standard for studying the efficacy of anti-angiogenic therapies for wet AMD.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Tropicamide (1%) and Phenylephrine (2.5%) for pupil dilation
-
Proparacaine hydrochloride (0.5%) as a topical anesthetic
-
Slit lamp with a 532 nm diode laser
-
Glass coverslip
Procedure:
-
Anesthetize the mice and dilate their pupils with a drop of tropicamide and phenylephrine.
-
Apply a drop of proparacaine hydrochloride for topical anesthesia.
-
Place a glass coverslip on the cornea to flatten it for better visualization of the fundus.
-
Using the slit lamp and laser, create four laser photocoagulation spots around the optic nerve in each eye. The laser settings should be sufficient to induce a bubble, indicating the rupture of Bruch's membrane.
This compound Administration
a) Intravitreal Injection:
Materials:
-
This compound solution (e.g., dissolved in 0.1% DMSO in saline)
-
33-gauge Hamilton syringe
-
Microscope for visualization
Procedure:
-
Immediately after laser photocoagulation, perform the intravitreal injection.
-
Under a microscope, carefully insert the 33-gauge needle into the vitreous cavity, avoiding the lens.
-
Inject a small volume (typically 1 µl) of the this compound solution.
-
A second injection can be administered at a later time point (e.g., day 7) depending on the study design.[1]
b) Topical Eye Drop Administration:
Materials:
-
This compound eye drop solution (concentrations ranging from 0.1 µg/ml to 100 µg/ml)
Procedure:
-
Following laser photocoagulation, begin the topical administration regimen.
-
Administer one drop of the this compound solution to the treated eye. A typical regimen involves multiple drops over a 14-day period (e.g., 20 drops in total).[3]
-
The contralateral eye can be treated with a vehicle control.
Evaluation of Choroidal Neovascularization
Materials:
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4%)
-
FITC-labeled isolectin B4
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
At the end of the study period (e.g., day 14), euthanize the mice.
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the cornea, lens, and retina to isolate the RPE-choroid-sclera complex.
-
Make radial incisions to flat-mount the tissue.
-
Stain the flat mounts with FITC-labeled isolectin B4 to visualize the neovascularization.
-
Capture images using a fluorescence microscope and quantify the area of the CNV lesions.
Quantification of VEGF and Inflammatory Markers
a) Enzyme-Linked Immunosorbent Assay (ELISA):
Materials:
-
RPE-choroid tissue homogenates
-
ELISA kits for VEGF, MCP-1, and ICAM-1
Procedure:
-
Collect the RPE-choroid complex from treated and control mice.
-
Homogenize the tissue and measure the total protein concentration.
-
Use commercially available ELISA kits to quantify the protein levels of VEGF, MCP-1, and ICAM-1 according to the manufacturer's instructions.[4]
b) Real-Time PCR (qPCR):
Materials:
-
RPE-choroid tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for total Vegf and exon 8a-containing Vegf isoforms
-
qPCR master mix and instrument
Procedure:
-
Isolate total RNA from the RPE-choroid complex.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for total Vegf and the pro-angiogenic Vegf isoforms containing exon 8a.[4]
-
Normalize the expression levels to a housekeeping gene.
Visualizations
Caption: this compound Signaling Pathway in Macular Degeneration.
Caption: Experimental Workflow for this compound in CNV Mouse Models.
References
Application Note: Protocol for Investigating Srpin340 in Combination Cancer Therapies
Audience: Researchers, scientists, and drug development professionals.
Introduction and Background
Srpin340 is a selective, ATP-competitive small molecule inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2 (SRPK1/SRPK2).[1][2][3] These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating Serine/Arginine-rich (SR) proteins.[1][4] Overexpression and dysregulation of SRPKs are implicated in the proliferation and survival of various cancer cells, including leukemia, breast, lung, and colon cancer.[1][5] By inhibiting SRPK1/2, this compound can modulate the alternative splicing of key oncogenes, such as Vascular Endothelial Growth Factor (VEGF), leading to the production of anti-angiogenic isoforms.[5][6] This mechanism, along with the induction of apoptosis, makes this compound a compelling agent for cancer therapy.[1][7][8]
This application note provides a detailed overview and experimental protocols for investigating the efficacy of this compound in combination with other cancer therapies, including targeted therapies and chemotherapy. The goal is to provide researchers with the necessary information to design and execute preclinical studies to explore synergistic or sensitizing effects.
Mechanism of Action and Signaling Pathways
SRPK activity is regulated by upstream signaling pathways, with the EGFR/PI3K/AKT module being a major activation mechanism.[1] Upon activation, SRPKs phosphorylate SR proteins, which then translocate to the nucleus to participate in pre-mRNA splicing.[9] Inhibition of SRPK1/2 by this compound disrupts this cascade, altering the splicing of mRNAs involved in cell proliferation, angiogenesis, and apoptosis.[5][10]
Caption: this compound inhibits the EGFR/PI3K/AKT-activated SRPK1/2 pathway.
Combination Therapy Strategies
Preclinical studies suggest that this compound can enhance the efficacy of other anti-cancer agents. The rationale for combination therapy includes sensitizing tumor cells to standard chemotherapy, achieving synergistic effects with targeted agents, and potentially augmenting the immune response.[1][11][12]
-
Targeted Therapy: this compound has been shown to sensitize solid tumor cells to the PI3Kδ inhibitor Idelalisib, suggesting a synergistic interaction within the PI3K/AKT signaling axis.[11]
-
Chemotherapy: SRPK knockdown has been shown to increase tumor cell sensitivity to agents like cisplatin and gemcitabine.[1] However, it is noteworthy that one study reported this compound protecting HeLa cells from cisplatin-induced cytotoxicity by preventing the nuclear import of SRPK2, indicating that combination effects may be context- and cell-type-dependent.[13]
-
Immunotherapy: In a metastatic melanoma mouse model, this compound treatment was associated with an increased immune response, including the expression of proinflammatory cytokines and an increase in antigen-presenting molecules (MHCI and MHCII).[12] This suggests a potential combination benefit with immune checkpoint inhibitors.
Caption: Rationale for combining this compound with different cancer therapy classes.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound as a monotherapy in various cancer cell lines. This data is crucial for determining appropriate concentration ranges for combination studies.
Table 1: In Vitro Cytotoxicity of this compound (Monotherapy)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
|---|---|---|---|
| HL60 | Acute Myeloid Leukemia | 44.7 | [2] |
| Jurkat | Acute T-cell Leukemia | 82.3 | [2] |
| Molt-4 | Acute T-cell Leukemia | 92.2 | [2] |
| K562 | Chronic Myeloid Leukemia | > 100 | [1][10] |
| NB4 | Acute Promyelocytic Leukemia | 54.9 | [1][10] |
| U937 | Histiocytic Lymphoma | 57.6 | [1][10] |
| PBMC | Normal Blood Cells | > 200 |[1][10] |
Table 2: Efficacy of this compound in Preclinical Models
| Model System | This compound Effect | Quantitative Measurement | Citation |
|---|---|---|---|
| GH4C1 Rat Pituitary Tumor Cells | Inhibition of Cell Proliferation | -31.7% vs control at 1 µM | [6] |
| GH4C1 Rat Pituitary Tumor Cells | Inhibition of Cell Viability | -16.4% vs control at 1 µM | [6] |
| GH4C1 Rat Pituitary Tumor Cells | Induction of Apoptosis | +40.5% vs control at 10 µM | [6] |
| Metastatic Melanoma Mouse Model | Reduced Pulmonary Metastasis | Significant reduction in foci |[12] |
Experimental Protocols
This protocol is adapted from methodologies used to determine the IC50 of this compound in leukemia cell lines.[1][2]
Materials:
-
This compound (lyophilized powder)
-
DMSO (cell culture grade)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader (540 nm wavelength)
Procedure:
-
Reconstitute this compound: Prepare a 10 mM stock solution by reconstituting 5 mg of this compound powder in 1.43 mL of DMSO.[7] Aliquot and store at -20°C for up to one month.[7]
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ leukemic cells/well) in a 96-well plate in 100 µL of complete medium.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium. For combination studies, prepare solutions of this compound, the second therapeutic agent, and the combination of both at desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <0.5%).
-
Treatment: Add 100 µL of the drug solutions to the appropriate wells. Include "vehicle control" wells containing medium with the same final DMSO concentration as the treated wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate (500 xg for 30 minutes). Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. For combination studies, use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for an in vitro combination cell viability experiment.
This protocol allows for the assessment of this compound's target engagement by measuring the phosphorylation status of SR proteins.[1]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
mAb1H4 (recognizes a common phospho-epitope on multiple SR proteins)
-
Anti-SRPK1, Anti-SRPK2
-
Loading control (e.g., anti-Actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate kit
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound, the combination agent, or vehicle for the desired time (e.g., 12-24 hours). Wash cells with cold PBS and lyse on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., mAb1H4 at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The blot can be stripped and re-probed with an antibody for a loading control (e.g., Actin) to ensure equal protein loading.
This protocol is used to quantify changes in the expression of specific mRNA splice variants (e.g., VEGF) or target genes (e.g., FAS) following treatment.[1][8]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (designed to distinguish between splice isoforms if necessary)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat cells as described for the Western Blot protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from each sample.
-
qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer set (target gene and a housekeeping reference gene like GAPDH or ACTB).
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the vehicle control.
Reagent Handling and Storage
-
This compound Powder: Store lyophilized powder at -20°C, desiccated. The chemical is stable for 24 months in this form.[7]
-
This compound Stock Solution: Once reconstituted in DMSO (e.g., at 10 mM), aliquot the solution to avoid multiple freeze/thaw cycles. Store at -20°C and use within one month to prevent loss of potency.[7]
References
- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. article.imrpress.com [article.imrpress.com]
- 5. Serine-Arginine Protein Kinase 1 (SRPK1) as a Prognostic Factor and Potential Therapeutic Target in Cancer: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. The SRPK inhibitor N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl) isonicotinamide (this compound) increases the immune response against metastatic melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Spinraza® (nusinersen) Technical Support Center: Optimizing Concentration and Managing Cytotoxicity
Welcome to the Spinraza® Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Spinraza® (nusinersen) concentration in in vitro experiments to achieve desired efficacy while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Spinraza®?
A1: Spinraza® is an antisense oligonucleotide (ASO) that modulates the splicing of the pre-messenger RNA (pre-mRNA) of the Survival Motor Neuron 2 (SMN2) gene. By binding to a specific site in intron 7 of the SMN2 pre-mRNA, it prevents the exclusion of exon 7 during splicing. This results in the production of a greater amount of full-length, functional Survival Motor Neuron (SMN) protein, which is deficient in individuals with Spinal Muscular Atrophy (SMA).
Q2: What are the potential mechanisms of cytotoxicity associated with antisense oligonucleotides (ASOs) like Spinraza®?
A2: While Spinraza® has a generally favorable safety profile in vivo, high concentrations of ASOs in in vitro settings can potentially lead to cytotoxicity through several mechanisms:
-
Hybridization-dependent off-target effects: The ASO may bind to unintended RNA molecules with partial sequence similarity, leading to altered splicing or gene expression of non-target genes.
-
Hybridization-independent effects: These are not related to the ASO's specific sequence binding to a target RNA. They can include:
-
Protein binding: Phosphorothioate-modified ASOs, like nusinersen, can interact with various intracellular and cell-surface proteins, potentially interfering with their normal function.
-
Lysosomal stress: ASOs are often taken up by cells through endocytosis and can accumulate in lysosomes. High concentrations may lead to lysosomal dysfunction.
-
Activation of innate immunity: Certain ASO sequences can be recognized by pattern recognition receptors, triggering an immune response.
-
Q3: Are there any known signaling pathways affected by Spinraza® that could contribute to cytotoxicity?
A3: Specific signaling pathways involved in Spinraza®-induced cytotoxicity in vitro are not well-documented in publicly available literature. However, research on other phosphorothioate-modified ASOs suggests that high concentrations could potentially impact pathways related to:
-
EGFR signaling: The Epidermal Growth Factor Receptor (EGFR) has been implicated in the cellular uptake of some phosphorothioate ASOs.[1] While this is part of the uptake mechanism, dysregulation of EGFR signaling at high ASO concentrations could theoretically occur.
-
Stress-activated protein kinase (SAPK) pathways: High intracellular concentrations of foreign oligonucleotides can induce cellular stress, potentially activating pathways like the JNK and p38 MAPK cascades.
-
Apoptosis pathways: Excessive cellular stress or off-target effects can lead to the activation of intrinsic or extrinsic apoptosis pathways, involving the activation of caspases.
Q4: What is the recommended concentration range for Spinraza® in in vitro experiments?
A4: There is a lack of publicly available, peer-reviewed data providing a specific, validated concentration range for Spinraza® that guarantees efficacy without cytotoxicity across different neuronal cell types. The optimal concentration is highly dependent on the cell type, transfection method (if used), and the experimental endpoint. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High background signal in LDH cytotoxicity assay.
-
Possible Cause:
-
Serum in the culture medium: Fetal Bovine Serum (FBS) and other sera contain lactate dehydrogenase (LDH), which can contribute to high background readings.
-
Cell lysis during handling: Mechanical stress from pipetting or washing can cause premature cell lysis.
-
High cell density: Over-confluent cells may spontaneously lyse.
-
-
Solution:
-
Reduce the serum concentration in your culture medium during the assay. A concentration of 1-2% FBS is often recommended. Alternatively, use a serum-free medium if your cells can tolerate it for the duration of the experiment. Always include a "medium only" control to determine the background LDH level in your medium.
-
Handle cells gently. When adding or removing media, pipette slowly against the side of the well.
-
Optimize your cell seeding density to ensure cells are in a logarithmic growth phase and not over-confluent at the time of the assay.
-
Issue 2: Low or no detectable caspase activation in apoptosis assays.
-
Possible Cause:
-
Incorrect timing of the assay: Caspase activation is a transient event. You may be measuring too early or too late.
-
Insufficient ASO concentration or transfection efficiency: The concentration of Spinraza® may not be high enough to induce apoptosis, or it may not be efficiently entering the cells.
-
Cell death is occurring through a non-apoptotic pathway (e.g., necrosis).
-
-
Solution:
-
Perform a time-course experiment to determine the optimal time point for measuring caspase activity after ASO treatment.
-
Increase the concentration of Spinraza® in a stepwise manner. If using a transfection reagent, optimize the reagent-to-ASO ratio to improve uptake while minimizing reagent-induced cytotoxicity.
-
Use a complementary cytotoxicity assay, such as the LDH assay (for necrosis) or a viability assay (like ATP measurement), to determine if cell death is occurring through other mechanisms.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause:
-
Variability in cell health and passage number: Cells can behave differently at different passage numbers.
-
Inconsistent transfection efficiency: If using a transfection reagent, slight variations in the protocol can lead to significant differences in ASO uptake.
-
Reagent instability: Improper storage or handling of assay reagents can lead to loss of activity.
-
-
Solution:
-
Use cells within a consistent and defined passage number range for all experiments. Regularly check for mycoplasma contamination.
-
Prepare a master mix of the transfection reagent and Spinraza® to ensure consistency across wells and plates.
-
Follow the manufacturer's instructions for storing and handling all assay reagents. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed studies presenting specific dose-response cytotoxicity data for Spinraza® in neuronal cell lines. Therefore, a quantitative data table cannot be provided at this time. Researchers are strongly encouraged to perform their own dose-response experiments to determine the optimal, non-toxic concentration of Spinraza® for their specific cell type and experimental conditions.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
Materials:
-
Neuronal cell line of choice (e.g., SH-SY5Y, primary neurons)
-
Complete culture medium
-
Serum-free culture medium (or low-serum medium)
-
Spinraza® (nusinersen)
-
Transfection reagent (optional, if required for your cell type)
-
96-well clear-bottom cell culture plates
-
Commercially available LDH cytotoxicity assay kit (e.g., from Roche, Promega, or Thermo Fisher Scientific)
-
Lysis buffer (usually included in the LDH kit)
-
Plate reader capable of measuring absorbance at 490 nm and a reference wavelength (e.g., 680 nm)
Procedure:
-
Cell Seeding: Seed your neuronal cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Treatment:
-
Prepare a dilution series of Spinraza® in serum-free or low-serum medium. A suggested starting range could be from 10 nM to 10 µM.
-
If using a transfection reagent, prepare the Spinraza®-lipid complexes according to the manufacturer's protocol.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Spinraza® or the transfection complexes.
-
Controls are critical:
-
Untreated Control (Spontaneous LDH release): Cells treated with medium only (and transfection reagent if used).
-
Maximum LDH release Control: Cells treated with the lysis buffer provided in the kit (usually 1 hour before the end of the experiment).
-
Medium Background Control: Wells containing only the culture medium.
-
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Following incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
Add the stop solution provided in the kit.
-
-
Measurement: Measure the absorbance at 490 nm and the reference wavelength.
-
Calculation:
-
Subtract the reference wavelength absorbance from the 490 nm absorbance for all wells.
-
Subtract the average absorbance of the medium background control from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Protocol 2: Assessing Apoptosis using a Caspase-3/7 Glo Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
Materials:
-
Neuronal cell line of choice
-
Complete culture medium
-
Spinraza® (nusinersen)
-
Transfection reagent (optional)
-
96-well white-walled, clear-bottom cell culture plates
-
Commercially available Caspase-Glo® 3/7 Assay kit (e.g., from Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at an optimized density and allow them to attach overnight.
-
Treatment:
-
Prepare a dilution series of Spinraza® in complete culture medium.
-
If using a transfection reagent, prepare the complexes as per the manufacturer's instructions.
-
Treat the cells with the different concentrations of Spinraza®.
-
Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours). A time-course experiment is recommended to capture the peak of caspase activity.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well in a volume equal to the volume of the culture medium in the well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold change in luminescence relative to the untreated control.
Visualizations
Caption: Cellular uptake and mechanism of action of Spinraza®.
Caption: General workflow for assessing Spinraza® cytotoxicity.
References
Srpin340 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for Srpin340. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is also soluble in ethanol.[2] Fresh, anhydrous DMSO should be used, as moisture can reduce the solubility of the compound.[1]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: this compound is soluble in DMSO at concentrations up to 70 mg/mL (200.37 mM).[1] However, for practical laboratory use, preparing a stock solution at a lower, convenient concentration (e.g., 10 mM or 20 mM) is common practice.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What should I do?
A4: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation. Additionally, ensuring the final concentration of DMSO in your aqueous solution is low (typically ≤0.5%) can help maintain solubility.
Q5: What is the expected solubility of this compound in aqueous buffers like PBS?
A5: this compound is sparingly soluble in aqueous buffers.[4] One report indicates a solubility of approximately 0.2 mg/mL in a 1:4 solution of ethanol:PBS (pH 7.2).[4] Direct dissolution in purely aqueous buffers is challenging and generally not recommended for achieving high concentrations.
Troubleshooting Guide for Aqueous Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound in aqueous buffers.
Issue 1: this compound powder does not dissolve in the aqueous buffer.
Cause: this compound is a hydrophobic molecule with very low intrinsic solubility in water.
Solutions:
-
Use of a Co-solvent: The recommended method is to first dissolve this compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer to the desired final concentration.
-
pH Adjustment: The chemical structure of this compound contains basic nitrogen atoms in the pyridine and piperidine rings. These groups can be protonated at acidic pH, which may increase the aqueous solubility. If your experimental conditions permit, try lowering the pH of your buffer. However, the effect of pH on this compound solubility has not been extensively documented, so this approach may require some optimization.
Issue 2: this compound precipitates out of the aqueous buffer over time.
Cause: The aqueous solution may be supersaturated, or the compound may be degrading.
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Incorporate Solubilizing Agents:
-
Surfactants: Non-ionic surfactants such as Tween® 20 or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5] This is a common strategy in drug formulation.
-
-
Freshly Prepare Solutions: Do not store dilute aqueous solutions of this compound for extended periods. It is best to prepare them fresh for each experiment.
Issue 3: Inconsistent results in cell-based assays.
Cause: Inconsistent solubility can lead to variability in the effective concentration of this compound.
Solutions:
-
Standardize Solution Preparation: Ensure a consistent and validated protocol for preparing your this compound working solutions. This includes using the same source and grade of DMSO, the same dilution method, and the same final DMSO concentration in all experiments.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, do not use the solution.
-
Sonication: Gentle sonication of the final aqueous solution in a water bath sonicator for a few minutes can sometimes help to redissolve small amounts of precipitate and create a more homogenous solution.
Quantitative Data Summary
| Solvent/Buffer | Reported Solubility | Reference |
| DMSO | 70 mg/mL (200.37 mM) | [1] |
| Ethanol | Soluble | [2] |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [4] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.494 mg of this compound (Molecular Weight: 349.35 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if needed.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution, first dilute the 10 mM stock 1:100 in cell culture medium to create an intermediate 100 µM solution.
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Vortex immediately and gently.
-
-
Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration.
-
Pipette 900 µL of pre-warmed cell culture medium into a new sterile tube.
-
Add 100 µL of the 100 µM intermediate solution.
-
Vortex gently.
-
-
Visually inspect the final working solution for any signs of precipitation before use. The final DMSO concentration in this example is 0.1%.
Visualizations
Caption: this compound signaling pathway.
Caption: this compound aqueous solution preparation workflow.
Caption: Logical troubleshooting flow for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Srpin340 Off-Target Effects in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Srpin340, a selective inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1). This resource offers troubleshooting strategies and frequently asked questions to help mitigate and understand potential off-target effects in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that primarily targets SRPK1 and SRPK2 (Serine/Arginine-Rich Protein Kinase 1 and 2).[1][2][3] It acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[4][5] SRPK1 and SRPK2 are key regulators of mRNA splicing through their phosphorylation of SR (serine/arginine-rich) proteins.[1][6]
Q2: How selective is this compound?
This compound is considered a highly selective inhibitor for SRPK1 and SRPK2.[3][7] It has been screened against large panels of kinases (over 140) and showed no significant inhibitory activity against most of them at standard working concentrations.[3][7] However, as with any kinase inhibitor, the potential for off-target effects exists, particularly at higher concentrations.
Q3: What are the known off-target effects of this compound?
While this compound is highly selective, some studies have reported effects that may not be directly mediated by SRPK1/2 inhibition. For instance, at higher concentrations, it may inhibit SRPK2.[2][4] Additionally, some cellular effects, such as the activation of the AKT signaling pathway, have been observed, although the direct mechanism is still under investigation.[8] It is crucial to carefully design experiments with appropriate controls to distinguish on-target from potential off-target effects.
Q4: What are the recommended working concentrations for this compound?
The optimal working concentration of this compound can vary depending on the cell type and the specific experimental setup. For in vitro kinase assays, concentrations around the Ki for SRPK1 (0.89 µM) are a good starting point.[2][4][7] For cell-based assays, concentrations typically range from 10 µM to 100 µM.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute 5 mg of the powder in 1.43 mL of DMSO.[1] It is soluble in DMSO at up to 40 mg/mL and in ethanol at up to 25 mg/mL.[1] Store the lyophilized powder at -20°C, desiccated. Once in solution, it is recommended to store it at -20°C and use within one month to maintain its potency. Aliquoting the stock solution is advised to avoid multiple freeze-thaw cycles.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets.
| Kinase | Inhibition Constant (Ki) | Half-maximal Inhibitory Concentration (IC50) | Notes |
| SRPK1 | 0.89 µM[2][4][7] | - | Primary target. |
| SRPK2 | - | 7.4 µM[5] | Inhibited at higher concentrations compared to SRPK1. |
| CLK1 | Not significantly inhibited[2][4] | - | A related kinase involved in SR protein phosphorylation. |
| CLK4 | Not significantly inhibited[2][4] | - | A related kinase involved in SR protein phosphorylation. |
| >140 Other Kinases | Not significantly inhibited[3][7] | - | Demonstrates high selectivity. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected or paradoxical cellular phenotype. | 1. Off-target effects: this compound may be inhibiting other kinases or cellular proteins.[9][10] 2. Activation of compensatory signaling pathways: Inhibition of SRPK1 may lead to the activation of other pathways.[10] 3. Incorrect dosage: The concentration of this compound used may be too high, leading to non-specific effects. | 1. Validate on-target engagement: Use a secondary, structurally distinct SRPK1/2 inhibitor (e.g., SPHINX31) to see if it phenocopies the effect.[11] 2. Perform a kinase profile: Screen this compound against a broad panel of kinases at the working concentration used in your experiment.[12][13] 3. Rescue experiment: Overexpress a drug-resistant mutant of SRPK1 to see if it reverses the phenotype. 4. Perform a dose-response curve: Use the lowest effective concentration of this compound. |
| Inconsistent results between experiments. | 1. Reagent instability: this compound stock solution may have degraded. 2. Variability in experimental conditions: Differences in cell density, passage number, or incubation time. 3. Inconsistent reagent quality. | 1. Prepare fresh this compound stock solution: Avoid multiple freeze-thaw cycles by preparing aliquots.[1] 2. Standardize experimental protocols: Ensure all experimental parameters are kept consistent. 3. Use a positive control: Include a known SRPK1 substrate and assess its phosphorylation status. |
| No observable effect of this compound. | 1. Inactive compound: The this compound may be degraded or from a poor-quality source. 2. Insufficient concentration: The concentration used may be too low to inhibit SRPK1 effectively in your system. 3. SRPK1 is not involved in the process under investigation. | 1. Verify compound activity: Test the inhibitor in a well-established SRPK1 activity assay. 2. Increase the concentration: Perform a dose-response experiment to determine the optimal concentration. 3. Confirm SRPK1 expression and activity: Use Western blot or other methods to ensure SRPK1 is present and active in your experimental model. |
| This compound inhibits a kinase other than SRPK1/2 in your assay. | 1. Assay interference: The compound may be interfering with the assay technology (e.g., fluorescence quenching).[14] 2. Context-dependent off-target activity: The specific conformation of the kinase in your assay may be sensitive to this compound. | 1. Use an orthogonal assay: Confirm the finding using a different assay format (e.g., radiometric vs. luminescence-based).[13][15] 2. Determine the IC50: Quantify the potency of inhibition to understand if it is physiologically relevant. 3. Perform a direct binding assay: Use techniques like Surface Plasmon Resonance (SPR) to confirm direct binding to the off-target kinase.[12] |
Experimental Protocols
Protocol for In Vitro Kinase Assay (IC50 Determination)
This protocol describes a general method to determine the IC50 of this compound against a kinase of interest using a luminescence-based ADP detection assay.
Materials:
-
Recombinant active kinase (e.g., SRPK1)
-
Kinase-specific substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer (composition will be kinase-dependent)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of your this compound stock solution in the kinase assay buffer to create a range of concentrations to be tested (e.g., 100 µM to 1 nM). Also, prepare a vehicle control (DMSO).
-
Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
-
Set up the reaction plate: Add 2.5 µL of each this compound dilution or vehicle control to the wells of the 384-well plate.
-
Start the kinase reaction: Add 2.5 µL of the kinase reaction mix to each well.
-
Initiate phosphorylation: Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
Terminate the reaction and detect ADP: Follow the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence: Read the luminescence on a plate reader.
-
Data analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol for Kinase Selectivity Profiling
To assess the selectivity of this compound, it is recommended to screen it against a broad panel of kinases. This can be done through commercial services or in-house.
Procedure (using a commercial service):
-
Select a kinase panel: Choose a panel that represents a diverse range of the human kinome.
-
Provide the compound: Supply the service provider with a sufficient amount of high-purity this compound.
-
Specify concentrations: Typically, the compound is tested at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Receive and analyze data: The service will provide data on the percent inhibition of each kinase in the panel. Analyze this data to identify any potential off-target kinases that are significantly inhibited.
Protocol for Cell-Based Validation of On-Target Effects
This protocol uses Western blotting to assess the phosphorylation of a known downstream target of SRPK1, such as the SR protein SRSF1, in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SRSF1 (specific for the phosphorylated form), anti-total SRSF1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell culture and treatment: Plate the cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for the desired time.
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SRSF1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and re-probing: To assess total SRSF1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Data analysis: Quantify the band intensities and normalize the phospho-SRSF1 signal to the total SRSF1 signal and the loading control. A decrease in the phospho-SRSF1/total SRSF1 ratio with increasing this compound concentration indicates on-target activity.
Visualizations
Caption: Simplified SRPK1 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound | Other Kinases | Tocris Bioscience [tocris.com]
- 3. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Serine-arginine protein kinases and their targets in viral infection and their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. bmglabtech.com [bmglabtech.com]
how to improve Srpin340 stability in long-term experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Srpin340 in their experiments, with a focus on ensuring stability and reproducibility, particularly in long-term studies.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions to ensure maximum stability?
A1: Proper storage is critical for maintaining the integrity of this compound. For the lyophilized powder, storage at -20°C in a desiccated environment is recommended, where it can be stable for up to 24 months.[1] Once reconstituted into a stock solution, typically in DMSO, it is best to aliquot the solution to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[3] For reconstituted aliquots, stability is maintained for up to 6 months at -20°C.[4]
Q2: What is the best solvent for reconstituting this compound? I'm observing precipitation.
A2: this compound has low solubility in aqueous solutions but is readily soluble in organic solvents like DMSO and ethanol.[1][5][6] DMSO is the most commonly used solvent for preparing high-concentration stock solutions (e.g., 10 mM or higher).[1][7] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2] If you are still experiencing precipitation, gently warming the solution to 37°C or using an ultrasonic bath can aid in dissolution.[5] For experiments requiring a final aqueous solution, it is recommended to first dissolve this compound in ethanol and then dilute it with the aqueous buffer.[6]
Q3: How stable is this compound in cell culture medium during a long-term experiment (e.g., 48 hours or more)?
A3: While specific degradation kinetics in cell culture media at 37°C are not extensively published, numerous studies have successfully employed this compound in experiments lasting 48 hours or longer, suggesting it retains sufficient activity for this duration.[3][8] To minimize potential degradation, it is advisable to prepare fresh working solutions from a frozen stock for each experiment. For very long-term experiments (spanning several days), consider replacing the media with freshly prepared this compound-containing media at regular intervals.
Q4: What is the mechanism of action of this compound?
A4: this compound is an ATP-competitive inhibitor of Serine-Arginine Protein Kinases (SRPKs), with high selectivity for SRPK1 and SRPK2.[1] By inhibiting these kinases, this compound prevents the phosphorylation of SR (Serine-Arginine rich) proteins. This lack of phosphorylation can lead to the degradation of certain SR proteins, such as SRp75, which are crucial for various cellular processes, including mRNA splicing and viral replication.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | 1. Low-quality or hydrated DMSO.[2]2. Exceeded solubility limit.3. Stored at inappropriate temperature. | 1. Use fresh, anhydrous DMSO.2. Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[5]3. Ensure stock solutions are stored at -20°C or -80°C. |
| Precipitation in cell culture medium | 1. High final concentration of this compound.2. High final concentration of organic solvent (e.g., DMSO).3. Interaction with media components. | 1. Ensure the final concentration of this compound is within the soluble range for your specific media.2. Keep the final DMSO concentration low (typically ≤ 0.5% v/v).[3]3. Prepare the final dilution of this compound in pre-warmed media and add it to the cells immediately. |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage.2. Repeated freeze-thaw cycles of the stock solution.[1][2]3. Instability in media over the course of a long experiment. | 1. Store this compound powder and stock solutions as recommended.2. Aliquot stock solutions after the initial reconstitution to avoid multiple freeze-thaw cycles.3. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
Quantitative Data Summary
Table 1: this compound Storage and Solubility
| Parameter | Condition | Value/Recommendation |
| Lyophilized Powder Storage | Temperature | -20°C (desiccated)[1] |
| Stability | Up to 24 months[1] | |
| Stock Solution Storage (in DMSO) | -20°C | Up to 1 year[3] |
| -80°C | Up to 2 years[3] | |
| Repeated Freeze-Thaw | Avoid by aliquoting[1][2] | |
| Solubility | DMSO | ≥ 42 mg/mL[7] |
| Ethanol | ~25 mg/mL[1][6] | |
| Water | Insoluble[2] | |
| Aqueous Buffer (1:4 Ethanol:PBS) | ~0.2 mg/mL[6] |
Experimental Protocols
Protocol: Preparation and Use of this compound in a Cell-Based Assay
Objective: To treat cultured cells with this compound to assess its effect on a specific cellular process.
Materials:
-
This compound lyophilized powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium
-
Cultured cells in appropriate vessels (e.g., 96-well plate)
Procedure:
-
Reconstitution of this compound Stock Solution (e.g., 10 mM): a. Bring the vial of this compound powder to room temperature before opening. b. To prepare a 10 mM stock solution from 5 mg of powder (MW: 349.35 g/mol ), add 1.43 mL of anhydrous DMSO.[1] c. Vortex briefly and, if necessary, warm to 37°C to ensure complete dissolution. d. Centrifuge the vial briefly to collect the solution at the bottom. e. Aliquot the stock solution into sterile microcentrifuge tubes (e.g., 10-20 µL per tube) to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solution: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Prepare an intermediate dilution of this compound in complete cell culture medium. For example, to achieve a final concentration of 10 µM in the cell culture well, you can prepare a 10X working solution (100 µM). c. Important: To minimize precipitation, add the this compound stock solution to pre-warmed (37°C) media and mix gently but thoroughly.
-
Cell Treatment: a. Aspirate the existing media from the cultured cells. b. Add the appropriate volume of the this compound working solution to the wells to achieve the desired final concentration. c. Include a vehicle control by adding the same volume of media containing the equivalent concentration of DMSO as the treated wells. d. Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). For experiments longer than 48 hours, consider replacing the media with a freshly prepared this compound working solution every 48 hours to maintain a consistent concentration.
-
Downstream Analysis: a. Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, western blot, qPCR).
Visualizations
Caption: Mechanism of this compound action.
Caption: Recommended workflow for this compound experiments.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SRPK Inhibitor, this compound - CAS 218156-96-8 - Calbiochem | 504293 [merckmillipore.com]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) | PLOS One [journals.plos.org]
Technical Support Center: Minimizing Srpin340-Induced Cell Stress in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize cell stress when using Srpin340 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable isonicotinamide compound that acts as a selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2 (SRPK1 and SRPK2).[1][2] SRPKs are crucial for phosphorylating SR (Serine/Arginine-rich) proteins, which are key regulators of pre-mRNA splicing.[1][3] By inhibiting SRPK1 and SRPK2, this compound can alter the phosphorylation status of SR proteins, leading to changes in alternative splicing of various genes.[1][3]
Q2: Why does this compound cause cell stress and toxicity in some cell types?
A2: The cell stress and toxicity induced by this compound are often linked to its mechanism of action. By altering mRNA splicing, this compound can affect the expression of key proteins involved in cell survival and apoptosis.[1][3] For instance, in some cancer cell lines, this compound treatment has been shown to decrease the expression of survival factors and increase the expression of pro-apoptotic factors, leading to programmed cell death.[1][3] The extent of this effect is cell-type dependent.
Q3: Is this compound always toxic to primary cells?
A3: Not necessarily. Studies have shown that the cytotoxic effects of this compound are dose-dependent and cell-type specific. For example, in primary neonatal rat ventricular myocytes (NRVMs), concentrations up to 10 µM for 24 hours did not significantly affect cell viability, whereas concentrations of 30 µM and higher were found to be detrimental.[4] Furthermore, this compound has been observed to have lower cytotoxicity in peripheral blood mononuclear cells (PBMCs) compared to leukemia cell lines.[1]
Q4: Can this compound have protective effects in primary cells?
A4: Yes, under certain conditions. In primary cardiomyocytes, low concentrations of this compound have been shown to protect against oxidative stress-induced apoptosis. This protective effect is associated with the activation of the pro-survival kinase Akt.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures and provides strategies to minimize cell stress.
| Issue | Potential Cause | Troubleshooting Strategy |
| High levels of cell death or apoptosis | This compound concentration is too high for the specific primary cell type. | 1. Optimize this compound Concentration: Perform a dose-response curve to determine the optimal, non-toxic concentration for your primary cells. Start with a low concentration (e.g., 1 µM) and titrate up. For cardiomyocytes, concentrations ≤ 10 µM are recommended.[4] 2. Reduce Incubation Time: Limit the duration of this compound exposure. Shorter incubation times may be sufficient to achieve the desired effect on splicing without inducing significant cell death. |
| The primary cells are particularly sensitive to alterations in splicing of essential survival genes. | 3. Enhance Cell Survival Pathways: Consider co-treatment with factors that promote cell survival. For example, since low-dose this compound can activate Akt, ensure your culture medium contains appropriate growth factors that support this pathway.[4][5] | |
| Changes in cell morphology (e.g., rounding, detachment) | Sub-lethal cell stress is occurring. | 1. Visual Inspection and Lowering Concentration: Closely monitor cell morphology. If changes are observed, reduce the this compound concentration. 2. Ensure Optimal Culture Conditions: Primary cells are sensitive to their environment. Use appropriate matrix coatings for adherent cells and ensure the medium is fresh and contains all necessary supplements.[6] |
| Solvent (e.g., DMSO) toxicity. | 3. Minimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is minimal and consistent across all experimental conditions, including vehicle controls. A final DMSO concentration of 0.1% or lower is generally well-tolerated by most primary cells. | |
| Inconsistent experimental results | Variability in primary cell isolation and culture. | 1. Standardize Protocols: Use a consistent and optimized protocol for primary cell isolation and culture to minimize batch-to-batch variability.[7][8] 2. Quality Control of this compound: Ensure the quality and purity of the this compound compound. Prepare fresh stock solutions and store them appropriately to avoid degradation.[9] |
Quantitative Data Summary
| Cell Type | Assay | This compound Concentration | Observation | Reference |
| Neonatal Rat Ventricular Myocytes (NRVMs) | LDH Assay (Cell Viability) | ≤ 10 µM (24h) | No significant effect on cell viability. | [4] |
| ≥ 30 µM (24h) | Detrimental to cell survival. | [4] | ||
| TUNEL Assay (Apoptosis) | 10 µM | Protective against H₂O₂-induced apoptosis. | [10] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | MTT Assay (Cell Viability) | Not specified, but compared to leukemia lines | Lower cytotoxicity observed compared to leukemia cell lines. | [1] |
| Human Leukemia Cell Lines (HL-60, Jurkat, Molt-4) | MTT Assay (IC50) | 44.7 - 92.2 µM (48h) | Dose-dependent decrease in cell viability. | [2] |
| Pituitary Tumor Cells (GH4C1) | Cell Viability Assay | 1 µM | -16.4% reduction in cell viability. | [2] |
| Apoptosis Assay | 10 µM | +40.5% induction of apoptosis. | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound in Primary Cardiomyocytes
-
Cell Plating: Isolate primary neonatal rat ventricular myocytes (NRVMs) using a standard protocol. Plate the cells on gelatin-coated plates at a suitable density and culture in DMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin. Allow cells to attach and recover for 24-48 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[9] From this stock, prepare a series of working solutions in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Viability Assessment: Assess cell viability using a lactate dehydrogenase (LDH) cytotoxicity assay or a live/dead cell staining kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Determine the highest concentration that does not cause a significant decrease in cell viability.
Protocol 2: Assessing the Protective Effect of this compound against Oxidative Stress
-
Cell Plating and Recovery: Follow step 1 from Protocol 1.
-
Pre-treatment with this compound: Treat the NRVMs with the determined optimal non-toxic concentration of this compound (e.g., 10 µM) for 30 minutes.[4]
-
Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 100 µM to induce oxidative stress.[4] Include control groups with no treatment, this compound alone, and H₂O₂ alone.
-
Incubation: Incubate the cells for 24 hours.
-
Apoptosis Assessment: Measure apoptosis using a TUNEL assay or by Western blot for cleaved caspase-3.[10]
-
Data Analysis: Quantify the percentage of apoptotic cells or the levels of cleaved caspase-3 in each treatment group.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Downstream Effects
Caption: this compound inhibits SRPK1/2, altering splicing and potentially leading to cell stress.
Experimental Workflow for Minimizing this compound-Induced Stress
Caption: Workflow for optimizing this compound concentration to minimize primary cell stress.
Signaling Pathway for this compound's Protective Effect in Cardiomyocytes
Caption: Low-dose this compound can promote cardiomyocyte survival by activating the Akt pathway.
References
- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) | PLOS One [journals.plos.org]
- 2. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound protects heart muscle from oxidative damage via SRPK1/2 inhibition-mediated AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. tRNA Synthetase Research [scripps.edu]
- 8. Isolation of PBMCs From Whole Blood [protocols.io]
- 9. FGF-2 promotes angiogenesis through a SRSF1/SRSF3/SRPK1-dependent axis that controls VEGFR1 splicing in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRPK Inhibitor, this compound | 218156-96-8 [sigmaaldrich.cn]
dealing with inconsistent results in Srpin340 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving Srpin340. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinases 1 and 2 (SRPK1 and SRPK2).[1][2][3] SRPKs phosphorylate Serine/Arginine-rich (SR) proteins, which are crucial for mRNA splicing.[2][4] By inhibiting SRPK1 and SRPK2, this compound can modulate mRNA splicing of various genes, including those involved in viral replication and cancer progression.[2][4]
Q2: I am observing high variability in my cell viability assays. What are the potential causes?
A2: High variability in cell viability assays when using this compound can stem from several factors:
-
Compound Stability: Ensure your this compound stock solution is fresh and properly stored. It is recommended to use fresh DMSO for reconstitution, store aliquots at -20°C, and use them within one month to avoid degradation.[2] Repeated freeze-thaw cycles should be avoided.[2]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration. For example, IC50 values in leukemia cell lines can range from 44.7 μM to 92.2 μM.[1][5]
-
High Concentrations and Cytotoxicity: At high concentrations (e.g., ≥ 30 µM in some cell types), this compound can induce cytotoxicity, which may not be related to its specific SRPK1/2 inhibitory activity.[6]
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can significantly impact the final viability readout. Ensure consistent cell seeding across all wells and experiments.
Q3: My Western blot results for downstream targets are inconsistent. What should I check?
A3: Inconsistent Western blot results can be due to several factors related to this compound treatment and subsequent analysis:
-
Treatment Duration: The effect of this compound on protein expression is time-dependent. You may need to perform a time-course experiment to identify the optimal treatment duration for observing changes in your protein of interest.
-
Phosphorylation State of SR Proteins: this compound inhibits the phosphorylation of SR proteins.[4][5] Consider using antibodies that specifically recognize the phosphorylated forms of SR proteins to verify the direct effect of the inhibitor.
-
Subcellular Localization: this compound can alter the subcellular localization of SR proteins, causing them to accumulate in the cytoplasm.[4] Your cell lysis and fractionation protocol should account for this to ensure you are probing the correct cellular compartment.
Q4: How soluble is this compound and what is the best way to prepare stock solutions?
A4: this compound is soluble in DMSO up to 70 mg/mL (200.37 mM).[7] It is recommended to prepare a 10 mM stock solution by reconstituting 5 mg of the powder in 1.43 mL of fresh DMSO.[2] For in vivo experiments, further dilution in appropriate vehicles like 20% SBE-β-CD in saline may be necessary.[1]
Troubleshooting Guides
Issue 1: Unexpected or No Effect on Splicing of Target Gene
-
Problem: this compound treatment does not produce the expected change in the splicing pattern of your gene of interest.
-
Possible Causes & Solutions:
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Incorrect Treatment Time: The kinetics of splicing changes can vary. Conduct a time-course experiment to identify the optimal duration of this compound treatment.
-
Dominant Splicing Factors: Other splicing factors, not regulated by SRPK1/2, may be playing a more dominant role in the splicing of your target gene in your specific cellular context.
-
Verification of SRPK1/2 Inhibition: Confirm that this compound is active in your system by assessing the phosphorylation status of known SRPK1/2 substrates, such as SR proteins, using a phospho-specific antibody.[5]
-
Issue 2: Inconsistent Anti-viral or Anti-cancer Activity
-
Problem: The inhibitory effect of this compound on viral replication or cancer cell proliferation is not reproducible.
-
Possible Causes & Solutions:
-
Compound Potency: As mentioned, the stability of this compound is critical. Ensure you are using a fresh, properly stored stock solution.[2]
-
Cell Passage Number: The phenotype and drug sensitivity of cell lines can change with high passage numbers. Use cells with a consistent and low passage number for all experiments.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, media composition, and incubation times. For example, in MTT assays, ensure complete solubilization of the formazan product.[5]
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Context | Reference |
| Ki (SRPK1) | 0.89 μM | In vitro kinase assay | [1][3][7] |
| IC50 (HL60) | 44.7 μM | Leukemia cell line | [1][5] |
| IC50 (Molt4) | 92.2 μM | Leukemia cell line | [1][5] |
| IC50 (Jurkat) | 82.3 μM | Leukemia cell line | [1][5] |
| IC50 (Sindbis Virus) | 60 μM | Antiviral assay | [1] |
| EC50 (HCV 1b) | 4.7 μM | Antiviral assay | [3] |
| EC50 (HCV 2a) | 15.8 μM | Antiviral assay | [3] |
Table 2: this compound Stock Solution and Solubility
| Parameter | Value | Solvent | Reference |
| Recommended Stock | 10 mM | DMSO | [2] |
| Solubility | 70 mg/mL (200.37 mM) | DMSO | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of lyophilized this compound powder in 1.43 mL of high-quality, fresh DMSO.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
-
Stability: Use the reconstituted solution within one month to ensure potency.[2]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 μL of complete culture medium.
-
Treatment: The following day, add 100 μL of medium containing various concentrations of this compound (or vehicle control, e.g., 0.4% DMSO) to the wells.[5]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).[5]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.[5]
-
Solubilization: Centrifuge the plate, remove the supernatant, and add 100 μL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]
Visualizations
Caption: this compound inhibits SRPK1/2 in the cytoplasm, preventing their nuclear translocation and subsequent phosphorylation of SR proteins, thereby modulating mRNA splicing.
Caption: A general workflow for conducting experiments with this compound, from solution preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound, a cellular serine arginine protein kinases (SRPK) inhibitor, as a potential therapeutic for HPV16 infection - Enlighten Theses [theses.gla.ac.uk]
- 5. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Srpin340 Dose-Response Curve Optimization for IC50 Determination
Welcome to the technical support center for Srpin340. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their dose-response experiments for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs), with high selectivity for SRPK1 and SRPK2.[1][2][3][4] SRPKs phosphorylate Serine/Arginine-rich (SR) proteins, which are crucial for mRNA splicing.[5] By inhibiting SRPKs, this compound can modulate mRNA splicing and affect the expression of various proteins, including those involved in viral replication and tumorigenesis.[3][5]
Q2: What are the reported IC50 values for this compound?
The IC50 of this compound varies depending on the cell line and the biological process being assayed. For instance, it has been shown to suppress the propagation of Sindbis virus with an IC50 of 60 μM.[2] In leukemia cell lines, the IC50 values were reported as 44.7 μM for AML HL60, 92.2 μM for ALL-T Molt4, and 82.3 μM for Jurkat cells.[2][6][7]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1][7] For example, a stock solution of 70 mg/mL (200.37 mM) can be prepared in fresh, moisture-free DMSO.[1] It is recommended to aliquot the stock solution and store it at -20°C to avoid multiple freeze-thaw cycles.[3]
Q4: What is a typical concentration range to use for generating a dose-response curve for this compound?
A common starting point for a dose-response curve with this compound in leukemia cell lines is a concentration range from 0 to 200 μM.[6][8] However, the optimal range will depend on the sensitivity of your specific cell line and assay. It is advisable to perform a preliminary experiment with a broad range of concentrations to narrow down the effective dose range.
Troubleshooting Guide
This section addresses common issues encountered during IC50 determination for this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding and drug addition.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Incomplete dose-response curve (no upper or lower plateau) | - The concentration range of this compound is too narrow or not centered around the IC50.[9]- this compound may have low solubility at higher concentrations.[6] | - Widen the concentration range of this compound in your next experiment.- Ensure this compound is fully dissolved in your stock solution and that the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid precipitation and solvent-induced toxicity.[10] |
| Cell viability is over 100% at low this compound concentrations | - This can be a biological effect where low doses of a compound stimulate cell proliferation (hormesis).- It could also be an artifact of the assay, for example, if the control cells are overgrown and their metabolic activity is reduced.[11] | - Ensure the experiment is run for an optimal duration where control cells are in the logarithmic growth phase.- For data analysis, you can choose to exclude these data points and focus on the inhibitory part of the curve.[11] |
| The calculated IC50 value seems inaccurate or not reproducible | - The curve fitting model is inappropriate.- The time point of the assay is not optimal.[12] | - Use a non-linear regression model with a variable slope (four-parameter logistic model) to fit your data.[13]- Perform a time-course experiment to determine the optimal incubation time with this compound. |
Experimental Protocols & Data Presentation
This protocol is adapted from a study on the effect of this compound on leukemia cell lines.[6][7]
-
Cell Seeding: Seed leukemia cells (e.g., HL60, Molt4, Jurkat) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 μL of complete RPMI medium.[7]
-
Compound Preparation and Addition:
-
Prepare a 2X working solution of this compound at various concentrations in complete RPMI medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.4% v/v).[6][7]
-
Add 100 μL of the 2X this compound solution to the respective wells. Include vehicle control wells containing the same final concentration of DMSO.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[6][7]
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[6][7]
-
Formazan Solubilization: Centrifuge the plate at 500 x g for 30 minutes. Carefully remove the supernatant and add 100 μL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6][7]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.[13]
-
| Cell Line | Reported IC50 (μM) | Reference |
| AML HL60 | 44.7 | [2][6][7] |
| ALL-T Molt4 | 92.2 | [2][6][7] |
| Jurkat | 82.3 | [2][6][7] |
| Sindbis Virus (in Vero cells) | 60 | [2] |
Visualizations
Caption: this compound signaling pathway.
Caption: IC50 determination workflow.
Caption: Troubleshooting logical relationships.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound, a cellular serine arginine protein kinases (SRPK) inhibitor, as a potential therapeutic for HPV16 infection - Enlighten Theses [theses.gla.ac.uk]
- 6. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. graphpad.com [graphpad.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
best practices for preparing Srpin340 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing Srpin340 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] Ethanol can also be used.[1][3][4] For in vivo experiments, a formulation of 10% DMSO in 90% (20% SBE-β-CD in saline) has been described.[2]
Q2: How do I prepare a 10 mM this compound stock solution in DMSO?
A2: To prepare a 10 mM stock solution, you can reconstitute 5 mg of this compound powder (Molecular Weight: 349.35 g/mol ) in 1.43 mL of DMSO.[1][3] Always ensure the powder is fully dissolved.
Q3: What should I do if the this compound powder does not dissolve completely?
A3: If you encounter solubility issues, you can warm the solution at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[5] It is also crucial to use fresh, anhydrous DMSO, as moisture can negatively impact solubility.[4]
Q4: How should I store the lyophilized this compound powder and the stock solution?
A4: Lyophilized this compound should be stored at -20°C and desiccated.[1][3] Once dissolved, the stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[1][6]
Q5: What is the stability of the this compound powder and stock solution?
A5: The stability of this compound can vary by supplier, but general guidelines are provided in the table below. Lyophilized powder is generally stable for at least two years when stored correctly.[1][2][7] The stability of the stock solution in DMSO ranges from one month at -20°C to up to two years at -80°C.[1][4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage | Improper storage conditions or repeated freeze-thaw cycles. | Aliquot the stock solution into smaller, single-use volumes after preparation to minimize freeze-thaw cycles.[1] Ensure storage at a constant -20°C or -80°C. |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | Use the stock solution within the recommended timeframe (e.g., within 1 month if stored at -20°C).[1][4] Prepare fresh stock solutions if degradation is suspected. |
| Difficulty dissolving the compound | Use of old or hydrated DMSO. | Use fresh, high-purity, anhydrous DMSO.[4] Gentle warming (37°C) or sonication can also aid dissolution.[5] |
Quantitative Data Summary
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 40 mg/mL | [1][3] |
| DMSO | ≥ 42 mg/mL (120.22 mM) | [2] |
| DMSO | up to 100 mM | |
| DMSO | 100 mg/mL | |
| DMSO | 70 mg/mL (200.37 mM) | [4] |
| Ethanol | 25 mg/mL | [1][3] |
| Ethanol | 70 mg/mL | [4] |
| 1eq. HCl | up to 50 mM | |
| Water | Insoluble | [4] |
Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C | 24 months | [1][3] |
| Lyophilized Powder | -20°C | 3 years | [2] |
| Lyophilized Powder | +4°C | Not specified | |
| Lyophilized Powder | -20°C | ≥ 4 years | [7] |
| In Solvent (DMSO) | -20°C | 1 month | [1][4] |
| In Solvent (DMSO) | -20°C | 1 year | [2][6] |
| In Solvent (DMSO) | -80°C | 2 years | [2][6] |
| In Solvent (DMSO) | -20°C | up to 6 months |
Experimental Protocols & Workflows
Protocol: Preparation of a 10 mM this compound Stock Solution
-
Equilibrate the vial of lyophilized this compound powder to room temperature before opening.
-
Using the molecular weight of this compound (349.35 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration. For 5 mg of this compound, this is approximately 1.43 mL.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. If necessary, warm the solution briefly at 37°C or use an ultrasonic bath.
-
Once dissolved, aliquot the stock solution into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound (#62630) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Unexpected Phenotypes with Srpin340 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments involving the SRPK inhibitor, Srpin340.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and Serine/Arginine-Rich Protein Kinase 2 (SRPK2).[1][2][3][4][5][6] SRPKs phosphorylate serine/arginine-rich (SR) proteins, which are crucial for mRNA splicing.[2][7] By inhibiting SRPK1 and SRPK2, this compound alters the phosphorylation status of SR proteins, thereby modulating mRNA splicing and affecting the expression of various protein isoforms.[4]
Q2: Is this compound selective for SRPK1 and SRPK2?
A2: Yes, this compound is highly selective for SRPK1 (Ki = 0.89 μM) and also inhibits SRPK2 at higher concentrations.[2][8] It has been shown to have no significant inhibitory activity against over 140 other kinases, including other SR protein kinases like CLK1 and CLK4.[3][6]
Q3: What are the common applications of this compound in research?
A3: this compound is utilized in various research areas due to its role in regulating mRNA splicing. It has been investigated for its:
-
Antiviral activity: It can inhibit the replication of several viruses, including HIV, Hepatitis C Virus (HCV), and Sindbis virus.[1][2][4]
-
Anticancer effects: It has shown cytotoxic effects and the ability to induce apoptosis in various leukemia cell lines.[1][2][9] It is also being explored in the context of other cancers like breast cancer and melanoma.[1][10]
-
Anti-angiogenic properties: By modulating the splicing of Vascular Endothelial Growth Factor (VEGF), this compound can inhibit neovascularization.[2][4]
Troubleshooting Guide for Unexpected Phenotypes
Q4: I am observing significant cytotoxicity in my non-cancerous cell line after this compound treatment. Is this expected?
A4: While this compound has been developed with applications in cancer therapy in mind, it can exhibit cytotoxic effects in non-cancerous cells, particularly at higher concentrations. For instance, in neonatal rat ventricular myocytes (NRVMs), doses equal to or greater than 30 μM were found to be detrimental to cell survival.[11] It is crucial to determine the optimal, non-toxic concentration range for your specific cell line.
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the IC50 value for cytotoxicity in your specific cell line.
-
Reduce treatment duration: Shorter exposure times may achieve the desired inhibitory effect on SRPK1/2 without causing significant cell death.
-
Assess apoptosis: Use assays like Annexin V/PI staining to determine if the observed cell death is due to apoptosis.
-
Compare with a less sensitive cell line: If possible, include a cell line known to be more resistant to this compound as a control.
Q5: My cancer cells are showing resistance to this compound-induced apoptosis. What could be the reason?
A5: The sensitivity of cancer cells to this compound can vary. For example, Jurkat and Molt4 leukemia cell lines have been observed to be more resistant to this compound compared to other leukemia cell lines like HL60.[1] This resistance might be due to higher expression levels of SRPK2, as this compound has a higher inhibitory activity against SRPK1 compared to SRPK2.[1][4]
Troubleshooting Steps:
-
Assess SRPK1 and SRPK2 expression levels: Use Western blotting or RT-qPCR to determine the relative expression of SRPK1 and SRPK2 in your resistant cell line.
-
Co-treatment with other agents: this compound has been shown to sensitize cancer cells to other chemotherapeutic agents like cisplatin.[12] Consider combination therapies.
-
Increase this compound concentration: Based on your dose-response curve, a higher concentration may be necessary to achieve the desired effect in resistant cells.
Q6: I am observing paradoxical effects, where this compound is promoting proliferation in my cell line. How can this be explained?
A6: The effect of SRPK inhibition on cell proliferation can be context-dependent. In some scenarios, particularly in non-transformed cells, the inhibition of SRPKs by this compound has been observed to promote cell proliferation.[7] This may be related to the subcellular localization and the specific downstream targets of SRPK1 and SRPK2 in that particular cell type. The predominant cytoplasmic localization of SRPKs is often associated with cell proliferation, and this compound can influence this localization.[7]
Troubleshooting Steps:
-
Analyze subcellular localization of SRPKs: Use immunofluorescence or cell fractionation followed by Western blotting to determine the localization of SRPK1 and SRPK2 with and without this compound treatment.
-
Investigate cell cycle progression: Use flow cytometry to analyze the cell cycle distribution of your cells after this compound treatment.
-
Examine downstream signaling pathways: Assess the activity of key proliferation-related pathways, such as the Akt pathway, which can be influenced by SRPK activity.[1]
Q7: this compound treatment is altering the expression of genes not directly related to splicing. What are the known off-target effects on gene expression?
A7: this compound treatment can lead to changes in the expression of various genes, some of which may not have an obvious direct link to splicing. This is often a downstream consequence of altered splicing of key regulatory proteins. Known genes affected by this compound treatment include:
-
MAP2K1 and MAP2K2: Expression of these genes has been shown to be impaired by this compound.[1][4]
-
VEGF: this compound can reduce the expression of the pro-angiogenic VEGF165 isoform.[4]
-
FAS: Expression of the pro-apoptotic FAS receptor can be induced by this compound treatment.[4]
-
MYC: this compound has been shown to decrease MYC expression.[13]
Troubleshooting Steps:
-
Perform a broader gene expression analysis: Consider using RT-qPCR arrays or RNA sequencing to get a more comprehensive view of the changes in gene expression induced by this compound in your experimental system.
-
Validate changes at the protein level: Use Western blotting to confirm that changes in mRNA expression translate to changes in protein levels.
-
Consult literature for pathway analysis: Cross-reference your findings with published studies to understand the potential signaling pathways being affected.
Quantitative Data Summary
Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound for Cytotoxicity in Various Cell Lines
| Cell Line | Cell Type | IC50 (μM) | Duration of Treatment |
| HL60 | Acute Myeloid Leukemia | 44.7 | 48 hours |
| Jurkat | Acute T-cell Leukemia | 82.3 | 48 hours |
| Molt4 | Acute T-cell Leukemia | 92.2 | 48 hours |
| K562 | Chronic Myeloid Leukemia | 59.9 | 48 hours |
| Nalm6 | Acute B-cell Leukemia | 62.9 | 48 hours |
| PBMC | Peripheral Blood Mononuclear Cells | >200 | 48 hours |
Data sourced from Siqueira, R.P. et al. (2015) PLoS One.[1]
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from a study on the effects of this compound on leukemia cell lines.[1][5]
-
Cell Seeding: Seed 5 x 104 leukemic cells or 8 x 104 peripheral blood mononuclear cells (PBMCs) per well in a 96-well plate.
-
Treatment: Add 100 μL of this compound solution at various concentrations to each well containing 100 μL of complete RPMI medium. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.4% v/v).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate at 500 x g for 30 minutes at room temperature. Remove the MTT solution and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
2. Apoptosis (Annexin V/PI) Assay
This protocol is a general guide for assessing apoptosis induced by this compound.
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified duration (e.g., 6 or 12 hours).[9]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
3. Western Blot for Protein Expression
This protocol can be used to analyze changes in the expression of proteins like Bcl-2 and cleaved caspase-3.[14]
-
Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bcl-2, cleaved caspase-3, GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Context-dependent effects of this compound.
References
- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Frontiers | Good Cop, Bad Cop: The Different Roles of SRPKs [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CDK12‐inactivation‐induced MYC signaling causes dependency on the splicing kinase SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of SRPK1 Inhibitors: Srpin340 versus SPHINX31
A comprehensive guide for researchers and drug development professionals on the efficacy of two prominent Serine/Arginine-Rich Protein Kinase 1 (SRPK1) inhibitors, Srpin340 and SPHINX31. This report details their comparative performance based on available experimental data, outlines key experimental methodologies, and visualizes the associated signaling pathways and workflows.
Introduction
Serine/Arginine-Rich Protein Kinases (SRPKs), particularly SRPK1, have emerged as critical regulators of mRNA splicing, a fundamental process often dysregulated in various diseases, including cancer and neovascular eye disorders. SRPK1-mediated phosphorylation of Serine/Arginine-Rich Splicing Factors (SRSFs), such as SRSF1, plays a pivotal role in the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), a key driver of angiogenesis. The inhibition of SRPK1 presents a promising therapeutic strategy to modulate VEGF-A splicing and consequently inhibit pathological angiogenesis and tumor progression. Two of the most studied small molecule inhibitors of SRPK1 are this compound and its more potent derivative, SPHINX31. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers in the selection and application of these valuable research tools.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound and SPHINX31 based on published studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 / Ki | Reference(s) |
| This compound | SRPK1 | Ki = 0.89 µM | [1] |
| SRPK1 | IC50 = 0.96 µM | [2] | |
| SRPK2 | IC50 = 7.4 µM | [3] | |
| SPHINX31 | SRPK1 | IC50 = 5.9 nM | [3] |
| SRPK1 | IC50 = 367.3 nM (cellular) | [2] | |
| SRPK2 | >50-fold selectivity vs SRPK1 | [4] | |
| CLK1 | >100-fold selectivity vs SRPK1 | [4] |
Table 2: Effects on Cellular Processes
| Cell Line | Assay | This compound | SPHINX31 | Reference(s) |
| GH4C1 (Pituitary Tumor) | Cell Proliferation (1 µM) | -31.7% | -47.5% | [4] |
| GH4C1 (Pituitary Tumor) | Cell Migration (10 µM) | -65.0% | -69.0% | [4] |
| GH4C1 (Pituitary Tumor) | Apoptosis (10 µM) | +40.5% | +43.9% | [4] |
| MMQ (Pituitary Tumor) | Cell Proliferation | Comparable effects | Comparable effects | [1] |
| KKU-213A & TFK-1 (Cholangiocarcinoma) | Cell Death | Increased | Increased (dose-dependent) | [5] |
| YT (ENKTL) | Cell Proliferation | Suppressed | Suppressed | [6] |
| YT (ENKTL) | Apoptosis | Increased | Increased | [6] |
| A375 (Melanoma) | Cell Viability | - | Dose- and time-dependent decrease | [7] |
| A375 (Melanoma) | Cell Migration | - | Reduced | [7] |
Table 3: Modulation of VEGF-A Splicing
| Cell Line/Model | Effect of Inhibition | This compound | SPHINX31 | Reference(s) |
| GH4C1 (Pituitary Tumor) | ↓ VEGF-A164a transcript | -56.3% | -55.0% | [4] |
| Mouse Model (Choroidal Neovascularization) | Inhibition of CNV | Effective at 10 µg/mL | Similar efficacy at 2 µg/mL | [2] |
| PAD Patient Monocytes | ↑ VEGF-A165a : VEGF-A165b ratio | - | Significantly increased | [8] |
| HDMEC (Endothelial Cells) | ↓ sVEGFR1 secretion (FGF-2 stimulated) | Reversed increase | Reversed increase | [9] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both this compound and SPHINX31 involves the inhibition of SRPK1, which in turn affects the phosphorylation of SRSF1 and the subsequent alternative splicing of VEGF-A pre-mRNA.
Caption: SRPK1-mediated VEGF-A alternative splicing pathway and points of inhibition.
A typical experimental workflow to compare the efficacy of these inhibitors involves a series of in vitro cellular assays.
Caption: General experimental workflow for comparing this compound and SPHINX31.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are generalized protocols for key experiments cited in the comparison of this compound and SPHINX31.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against SRPK1 and SRPK2.
Materials:
-
Recombinant human SRPK1 and SRPK2 enzymes
-
SRPK-specific substrate (e.g., a synthetic peptide derived from SRSF1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)
-
This compound and SPHINX31 at various concentrations
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of the inhibitor (this compound or SPHINX31) or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell Viability/Proliferation (MTT) Assay
Objective: To assess the effect of the inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and SPHINX31 at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, SPHINX31, or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for SRSF1 Phosphorylation
Objective: To determine the effect of the inhibitors on the phosphorylation of SRSF1 in cells.
Materials:
-
Cancer cell lines
-
This compound and SPHINX31
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SRSF1 (specific to the phosphorylated form), anti-total-SRSF1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, SPHINX31, or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-SRSF1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total SRSF1 and the loading control to normalize the data.
RT-qPCR for VEGF-A Isoforms
Objective: To quantify the relative expression of pro-angiogenic (VEGF-A165a) and anti-angiogenic (VEGF-A165b) isoforms.
Materials:
-
Treated cells
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix
-
Primers specific for VEGF-A165a, VEGF-A165b, and a reference gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from cells treated with the inhibitors or vehicle control.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform real-time PCR using specific primers for the VEGF-A isoforms and the reference gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of each isoform compared to the control.
Conclusion
Both this compound and SPHINX31 are effective inhibitors of SRPK1 that demonstrate significant anti-cancer and anti-angiogenic properties in a variety of preclinical models. The available data indicates that SPHINX31 is a more potent and selective inhibitor of SRPK1 compared to this compound, with a significantly lower IC50 value. This increased potency is reflected in several cellular assays where SPHINX31 often shows a greater or comparable effect at lower concentrations.
For researchers in the field of cancer biology and drug development, the choice between these two inhibitors may depend on the specific experimental context. SPHINX31's higher potency and selectivity make it an excellent tool for studies requiring precise and robust inhibition of SRPK1. This compound, as the earlier generation inhibitor, has a larger body of literature and may be suitable for initial exploratory studies or when a broader kinase inhibition profile is acceptable.
This guide provides a foundational comparison to aid in the design and interpretation of experiments involving these important research compounds. Researchers are encouraged to consult the primary literature for detailed experimental conditions and context-specific findings.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ph04.tci-thaijo.org [ph04.tci-thaijo.org]
- 8. biorxiv.org [biorxiv.org]
- 9. FGF-2 promotes angiogenesis through a SRSF1/SRSF3/SRPK1-dependent axis that controls VEGFR1 splicing in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Srpin340 and Other SRPK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Srpin340 and other prominent Serine/Arginine-Rich Protein Kinase (SRPK) inhibitors. We delve into their performance, supported by experimental data, and provide detailed methodologies for key assays.
Serine/arginine-rich protein kinases (SRPKs) play a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins. Their dysregulation has been implicated in various diseases, including cancer and viral infections, making them attractive therapeutic targets. This compound was one of the first identified potent and selective inhibitors of SRPK1 and SRPK2. This guide compares this compound with other notable SRPK inhibitors, including SPHINX, SPHINX31, MVRL09, SRPKIN-1, and MSC-1186, to aid in the selection of the most appropriate tool for research and drug development.
Comparative Analysis of SRPK Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of this compound and its counterparts against SRPK1 and SRPK2.
Table 1: In Vitro Inhibitory Activity of SRPK Inhibitors
| Inhibitor | Target(s) | IC50 (SRPK1) | IC50 (SRPK2) | Ki (SRPK1) | Notes |
| This compound | SRPK1, SRPK2 | 0.96 µM[1] | 7.4 µM[1] | 0.89 µM[2] | ATP-competitive inhibitor.[2] |
| SPHINX | SRPK1 selective | 0.58 µM[1] | >10 µM (10% inhibition at 10 µM)[1] | Not Reported | Greater than 10-fold preference for SRPK1 over SRPK2.[1] |
| SPHINX31 | SRPK1 selective | 5.9 nM[3] | Not Reported | Not Reported | A more potent derivative of SPHINX. |
| MVRL09 | SRPK1 | >10 µM[1] | No inhibition[1] | Not Reported | Least effective of the compared inhibitors. |
| SRPKIN-1 | SRPK1, SRPK2 | 11 nM (SRPK1), 98 nM (SRPK2)[3][4] | 98 nM[3] | Not Reported | Covalent and irreversible inhibitor; significantly more potent than this compound in a cellular context.[4][5] |
| MSC-1186 | Pan-SRPK | 2.7 nM (SRPK1), 81 nM (SRPK2), 0.6 nM (SRPK3)[3][6] | 81 nM[3][6] | Not Reported | Highly selective pan-SRPK inhibitor.[6] |
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 of this compound (48h treatment) |
| HL60 | Acute Myeloid Leukemia (AML) | 44.7 µM[7] |
| Jurkat | Acute Lymphoblastic Leukemia (ALL) - T cell | 82.3 µM[7] |
| Molt4 | Acute Lymphoblastic Leukemia (ALL) - T cell | 92.2 µM[2] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to evaluate them.
SRPK Signaling Pathway
SRPKs are key downstream effectors in growth factor signaling pathways, such as the Epidermal Growth Factor (EGF) pathway. Activation of receptor tyrosine kinases leads to the activation of the PI3K/Akt pathway, which in turn phosphorylates and activates SRPKs. Activated SRPKs then phosphorylate SR proteins, leading to their nuclear translocation and subsequent regulation of pre-mRNA splicing of various genes, including the vascular endothelial growth factor (VEGF).
Caption: SRPK Signaling Pathway.
Experimental Workflow for SRPK Inhibitor Evaluation
The evaluation of SRPK inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
Caption: Experimental Workflow.
Experimental Protocols
In Vitro SRPK Kinase Assay
This protocol is designed to determine the in vitro potency of inhibitors against SRPK1 and SRPK2.
Materials:
-
Recombinant human SRPK1 and SRPK2 enzymes
-
SRPK substrate (e.g., a synthetic peptide derived from an SR protein like SRSF1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, SRPK enzyme, and the substrate peptide in a 96-well plate.
-
Add serial dilutions of the test inhibitors to the wells. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding ATP to a final concentration of 1 µM.[1]
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of SRPK inhibitors on cancer cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, Jurkat, Molt4)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.[7]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Treat the cells with various concentrations of the SRPK inhibitors (e.g., 0-200 µM).[7] Include a DMSO vehicle control.
-
Incubate the cells for 48 hours.[7]
-
Add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
This guide provides a comparative overview of this compound and other SRPK inhibitors, highlighting their respective potencies and selectivities. While this compound remains a valuable tool for studying SRPK function, newer inhibitors like SPHINX31, SRPKIN-1, and MSC-1186 offer significantly improved potency and, in some cases, different selectivity profiles. The choice of inhibitor will depend on the specific research question, with considerations for the desired target (SRPK1, SRPK2, or pan-SRPK), the required potency, and the experimental system (in vitro vs. cellular). The provided protocols and diagrams serve as a starting point for researchers to design and execute robust experiments in the field of SRPK inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRPKIN-1: A Covalent SRPK1/2 Inhibitor that Potently Converts VEGF from Pro-angiogenic to Anti-angiogenic Isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) | PLOS One [journals.plos.org]
Assessing the Specificity of Srpin340: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive analysis of the kinase selectivity of Srpin340, a potent inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).
This compound has emerged as a valuable tool for studying the roles of SRPK1 and SRPK2 in various cellular processes, including mRNA splicing, and its potential as a therapeutic agent is being explored in oncology and virology. This document summarizes the available data on its kinase specificity, presents a standardized protocol for assessing inhibitor selectivity, and visualizes key experimental and biological pathways.
This compound Kinase Specificity Profile
This compound is an ATP-competitive inhibitor with high selectivity for SRPK1 and SRPK2.[1][2][3] Extensive kinase profiling has demonstrated its specificity, with no significant inhibitory activity observed against a panel of over 140 other kinases.[1][4] This high degree of selectivity makes this compound a precise tool for interrogating SRPK-mediated signaling pathways.
The table below summarizes the inhibitory activity of this compound against its primary targets and other related kinases.
| Kinase Target | Inhibition Value | Assay Type | Notes |
| SRPK1 | Kᵢ = 0.89 µM | Biochemical Assay | Primary target.[1][2][4][5] |
| SRPK2 | IC₅₀ = 7.4 µM | Biochemical Assay | Potent inhibition, approximately 8-fold less sensitive than SRPK1. |
| CLK1 | No significant inhibition | Biochemical Assay | A related kinase involved in SR protein phosphorylation; not inhibited by this compound.[3][5] |
| CLK4 | No significant inhibition | Biochemical Assay | Another related kinase not targeted by this compound.[3][5] |
| >140 Other Kinases | No significant inhibition | Biochemical Assay Panel | A broad panel screen demonstrated high selectivity.[1][4] |
Experimental Protocols
To ensure rigorous and reproducible assessment of kinase inhibitor specificity, a standardized experimental protocol is essential. The following outlines a typical workflow for profiling an inhibitor like this compound against a panel of kinases.
Objective: To determine the inhibitory activity and selectivity of a test compound (e.g., this compound) against a broad panel of protein kinases.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Recombinant human kinases (panel of choice).
-
Kinase-specific substrates (peptides or proteins).
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™, or radiometric [γ-³²P]ATP).
-
Microplates (e.g., 96-well or 384-well).
-
Plate reader or scintillation counter compatible with the chosen detection method.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer. A typical starting concentration for screening is 10 µM. For dose-response curves, a 10-point, 3-fold serial dilution is common.
-
Kinase Reaction Setup:
-
Add the kinase reaction buffer to the wells of the microplate.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the specific kinase to each well.
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate determination of ATP-competitive inhibition.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction (method depends on the detection assay).
-
Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Incubate as required by the detection protocol.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader or scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Visualizing Workflows and Pathways
To further clarify the experimental and biological context of this compound's activity, the following diagrams have been generated.
Caption: Experimental workflow for kinase inhibitor profiling.
Caption: Simplified SRPK1 signaling pathway in mRNA splicing.
References
Unveiling the Impact of Srpin340 on Alternative Splicing: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Srpin340, a potent and selective inhibitor of Serine/Arginine-rich Protein Kinase 1 (SRPK1) and SRPK2, with other alternative splicing modulators. Cross-validated through RNA sequencing (RNA-seq), the data presented here offers valuable insights for researchers, scientists, and drug development professionals working in the field of RNA biology and therapeutics.
This compound has emerged as a critical tool for studying the intricate mechanisms of alternative splicing, a fundamental process in gene regulation. Its ability to modulate the phosphorylation of SR proteins, key regulators of splice site selection, has profound effects on the cellular landscape. This guide summarizes the quantitative effects of this compound on alternative splicing, details the experimental protocols for its use in RNA-seq studies, and contextualizes its mechanism of action within the broader SRPK signaling pathway.
Performance Comparison of Splicing Modulators
While a comprehensive, publicly available dataset directly comparing the global alternative splicing effects of this compound with other modulators in a single RNA-seq experiment is currently limited, existing studies provide valuable insights into its activity. The following table summarizes the known effects of this compound and another SRPK1 inhibitor, SPHINX31, on specific alternative splicing events and downstream pathways. For a broader context, data from studies on other splicing modulators are also included.
| Splicing Modulator | Target(s) | Cell Line(s) | Key Findings from RNA-seq and other analyses | Reference(s) |
| This compound | SRPK1, SRPK2 | Extranodal NK/T-cell lymphoma (YT cells), Cholangiocarcinoma (TFK-1), Pituitary tumor (GH4) | - Induces apoptosis. - Affects the ATF4/CHOP/AKT1 signaling pathway. - Modulates alternative splicing of apoptosis-related genes (BIN1, MCL-1, BCL2). - Decreases the pro-angiogenic VEGF-A164a isoform. | [1][2] |
| SPHINX31 | SRPK1 | Extranodal NK/T-cell lymphoma (YT cells), Cholangiocarcinoma (TFK-1), Pituitary tumor (GH4) | - Induces apoptosis. - Affects the ATF4/CHOP/AKT1 signaling pathway. - Modulates alternative splicing of apoptosis-related genes (BIN1, MCL-1, BCL2). - Decreases the pro-angiogenic VEGF-A164a isoform. | [1][2] |
| Pladienolide B | SF3B1 | HT1080 | - Induces 25,239 statistically significant alternative splicing events (FDR ≤ 0.05, | ΔPSI |
| NU7441 | DNA-PK | HT1080 | - Induces 9,987 statistically significant alternative splicing events (FDR ≤ 0.05, | ΔPSI |
| NU7026 | DNA-PK | HT1080 | - Induces 15,671 statistically significant alternative splicing events (FDR ≤ 0.05, | ΔPSI |
It is important to note that the quantitative data for Pladienolide B, NU7441, and NU7026 are provided for context on the scale of splicing changes that can be observed and are not a direct comparison to this compound from the same study.
Experimental Protocols
This section outlines a detailed methodology for investigating the effects of this compound on alternative splicing using RNA-seq.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, HEK293, or a cancer cell line of interest) at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
This compound Treatment: The day after seeding, treat the cells with this compound at a final concentration typically ranging from 10 µM to 50 µM. A dose-response and time-course experiment is recommended to determine the optimal concentration and incubation time for the specific cell line and experimental goals. A vehicle control (e.g., DMSO) should be run in parallel. A typical treatment duration is 24 hours.
-
Cell Harvest: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for RNA extraction.
RNA Extraction and Library Preparation
-
RNA Isolation: Extract total RNA from the cell pellets using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions. Ensure the use of RNase-free reagents and consumables to maintain RNA integrity.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) of >8.
-
Library Preparation: Prepare RNA-seq libraries from the total RNA using a stranded, poly(A)-selection-based library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This method enriches for mature mRNAs and preserves strand information, which is crucial for splicing analysis.
RNA Sequencing and Bioinformatic Analysis
-
Sequencing: Perform paired-end sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a sufficient depth, typically aiming for at least 30 million reads per sample for differential splicing analysis.
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the quality-filtered reads to the reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Differential Splicing Analysis: Utilize specialized software to identify and quantify alternative splicing events. Tools like rMATS, MAJIQ, or LeafCutter can be used to detect different types of splicing events (e.g., skipped exon (SE), mutually exclusive exons (MXE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), and retained intron (RI)) and calculate the "Percent Spliced In" (PSI or Ψ) values.
-
Statistical Analysis: Identify statistically significant changes in splicing events between this compound-treated and control samples. A common threshold for significance is a False Discovery Rate (FDR) < 0.05 and a |ΔPSI| > 0.1.
-
Downstream Analysis: Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the genes with significantly altered splicing to understand the biological processes affected by this compound.
Visualizing the Mechanism of Action
To understand how this compound impacts cellular processes, it is essential to visualize its position within the relevant signaling pathway and the experimental workflow used to study its effects.
References
A Comparative Guide to the Cellular Activity of Srpin340 and its Analog SPHINX
For Researchers, Scientists, and Drug Development Professionals
Introduction to SRPK Inhibition
Srpin340 and its derivatives are potent and selective inhibitors of SRPKs, particularly SRPK1 and SRPK2.[1][2] These kinases play a crucial role in the phosphorylation of SR proteins, which are key regulators of mRNA splicing.[2] Dysregulation of SRPK activity has been implicated in various diseases, including cancer and viral infections, making SRPK inhibitors a promising class of therapeutic agents.[3][4][5]
Comparative Cellular Activity
Due to the limited availability of direct comparative data on cellular uptake and bioavailability, we present here the half-maximal inhibitory concentration (IC50) values as a key performance indicator of cellular activity. Lower IC50 values generally suggest higher potency, which can be influenced by factors including cellular uptake.
| Compound | Target | IC50 / Ki | Cell Line | Indication | Reference |
| This compound | SRPK1 | Ki = 0.89 µM | - | - | [1] |
| SRPK1 | IC50 = 0.14 µM | - (in vitro assay) | - | ||
| SRPK2 | IC50 = 1.8 µM | - (in vitro assay) | - | ||
| AML HL60 | IC50 = 44.7 µM | Leukemia | Antileukemia | [4] | |
| ALL-T Molt4 | IC50 = 92.2 µM | Leukemia | Antileukemia | [4] | |
| Jurkat | IC50 = 82.3 µM | Leukemia | Antileukemia | [4] | |
| Sindbis Virus | IC50 = 60 µM | Vero | Antiviral | ||
| SPHINX | SRPK1 | IC50 = 5.9 nM | - | - | [6] |
| Kasumi-1 | - | Acute Myeloid Leukemia | Antileukemia | [7] | |
| K562 | - | Chronic Myeloid Leukemia | Antileukemia | [7] |
Note: The provided IC50 and Ki values are from different studies and experimental conditions, which should be considered when making comparisons.
In Vivo Studies Overview
While specific bioavailability data is scarce, both this compound and SPHINX have been evaluated in in vivo models, suggesting some level of systemic exposure and efficacy.
-
This compound: Has been shown to inhibit choroidal neovascularization in a mouse model when administered intravenously.[1] It also exhibited anti-angiogenic and anti-melanoma effects in vivo.[4]
-
SPHINX: Has demonstrated efficacy in reducing choroidal neovascularization in rodents and has shown potent effects on the growth of prostate cancer xenografts.[7]
Experimental Protocols
For researchers aiming to directly compare the cellular uptake and bioavailability of this compound, SPHINX, or other analogs, the following established protocols are recommended.
In Vitro Cellular Uptake Assay
This protocol is designed to quantify the amount of a compound that enters a cell over time.
Principle:
Cells are incubated with the test compound, and at various time points, the intracellular concentration of the compound is measured, typically using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell culture medium and supplements
-
Selected cell line (e.g., Caco-2 for intestinal permeability, or a relevant cancer cell line)
-
Test compounds (this compound, analogs)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow to confluence.
-
Compound Incubation: Remove the culture medium and add fresh medium containing the test compound at a specific concentration.
-
Time Points: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Washing: At each time point, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add lysis buffer to each well to break open the cells and release the intracellular contents.
-
Sample Preparation: Collect the cell lysates and process them for LC-MS analysis. This may involve protein precipitation or other extraction methods.
-
LC-MS Analysis: Quantify the concentration of the test compound in the cell lysates using a validated LC-MS method.
-
Data Analysis: Normalize the intracellular concentration to the cell number or total protein content and plot the uptake over time.
In Vivo Bioavailability Study
This protocol outlines a typical procedure to determine the fraction of an administered dose of a compound that reaches the systemic circulation.
Principle:
The test compound is administered to laboratory animals (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the plasma concentration of the compound is measured. The bioavailability is calculated by comparing the area under the concentration-time curve (AUC) for the oral and intravenous routes.
Materials:
-
Test compounds (this compound, analogs)
-
Laboratory animals (e.g., male Sprague-Dawley rats)
-
Dosing vehicles (e.g., saline, PEG400)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
LC-MS system
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of the test compound intravenously (e.g., via the tail vein).
-
Oral (PO) Group: Administer a single dose of the test compound orally (e.g., via gavage).
-
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO administration.
-
Calculate the Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf) for both routes.
-
-
Bioavailability Calculation:
-
Absolute Bioavailability (%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SRPK1 signaling pathway and a general workflow for assessing cellular uptake.
Caption: SRPK1 signaling pathway and the inhibitory action of this compound/SPHINX.
Caption: General experimental workflow for an in vitro cellular uptake assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. SPHINX-Based Combination Therapy as a Potential Novel Treatment Strategy for Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SRPIN340: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling SRPIN340, a selective serine-arginine rich protein kinase (SRPK) inhibitor, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. According to safety data sheets, this compound is classified as a hazardous substance.[1]
Hazard Identification:
-
Skin Irritant (Category 2): Causes skin irritation.[1]
-
Eye Irritant (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): To mitigate these risks, the following PPE must be worn at all times when handling this compound:
-
Chemical-resistant gloves
-
Protective laboratory coat
-
Eye protection (safety glasses or goggles)
-
In situations where dust or aerosols may be generated, a dust respirator is required.[1]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, whether in solid form or in solution, is not via standard laboratory drains or as general waste. Due to its hazardous nature, professional disposal is required.
-
Segregation and Labeling:
-
Unused or waste this compound, including any contaminated materials (e.g., pipette tips, vials), should be segregated from other laboratory waste streams.
-
The waste container must be clearly labeled as "Hazardous Chemical Waste" and should specifically identify the contents as "this compound."
-
-
Contact a Licensed Chemical Disposal Company:
-
The primary and mandatory step for the disposal of this compound is to engage the services of a licensed and certified chemical disposal company.[1]
-
These specialized contractors are equipped to handle and dispose of hazardous materials in accordance with national and local regulations.
-
-
Storage Pending Disposal:
-
While awaiting pickup by the disposal company, store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition, as toxic fumes, including carbon oxides (CO, CO2), may be produced upon combustion.[1]
-
-
Documentation:
-
Maintain a record of the waste, including the quantity and date of accumulation, as per your institution's and local regulatory requirements.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source |
| Molecular Weight | 349.4 g/mol | Cell Signaling Technology |
| Purity | >98% | Sino Biological, Cell Signaling Technology |
| Solubility in DMSO | 40 mg/mL | Sino Biological, Abbexa Ltd, Cell Signaling Technology |
| Solubility in Ethanol | 25 mg/mL | Sino Biological, Abbexa Ltd, Cell Signaling Technology |
| Storage (Lyophilized) | -20°C, desiccated, for up to 2 years | Sino Biological, Abbexa Ltd |
| Storage (In Solution) | -20°C for up to 1 month | Sino Biological, Abbexa Ltd, Cell Signaling Technology |
Experimental Workflow for this compound Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This visualization emphasizes the procedural steps from waste generation to final disposal.
Caption: This diagram illustrates the required procedural flow for the safe and compliant disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and your institution's specific safety and disposal protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance.
References
Essential Safety and Handling Protocol for Srpin340
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Srpin340, a potent serine/arginine-rich protein kinase (SRPK) inhibitor. Adherence to these procedures is vital to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound in its powdered form or in solution, the following personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. | Provides a robust barrier against accidental skin contact. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from airborne powder and splashes of solutions. |
| Lab Coat | A fully fastened lab coat, preferably disposable. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. | Minimizes the risk of inhaling fine powder particles. |
Handling Procedures
This compound is a potent compound that requires careful handling to avoid exposure. The following procedures outline the best practices for both the powdered form and prepared solutions.
Handling this compound Powder
Due to the risk of aerosolization, handling of this compound powder should be performed within a certified chemical fume hood or a ventilated balance enclosure.
Step-by-Step Weighing Procedure:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Work Surface: Cover the work surface with disposable bench paper to contain any potential spills.
-
Weighing:
-
Use an anti-static weigh boat or an enclosed balance to minimize powder dispersal.
-
If using a standard balance, tare a lidded container, add the powder inside the fume hood, close the lid, and then weigh the container.
-
-
Post-Weighing: Carefully clean the spatula and any other equipment used with an appropriate solvent (e.g., ethanol or DMSO) and dispose of the cleaning materials as chemical waste.
-
Cleanup: Wipe down the work surface with a damp cloth, and dispose of the bench paper and cleaning materials as chemical waste.
Handling this compound Solutions
While solutions pose a lower risk of inhalation, skin and eye contact are still significant hazards.
Solution Preparation and Use:
-
Solvent Selection: this compound is soluble in DMSO (up to 40 mg/ml) and ethanol (up to 25 mg/ml)[1].
-
Dissolving: Add the solvent to the vial containing the this compound powder slowly to avoid splashing. Cap the vial and vortex until the solid is fully dissolved.
-
Aliquoting and Storage: It is recommended to prepare stock solutions, aliquot them into smaller, single-use volumes, and store them as specified in the storage section. This minimizes the need for repeated handling of the stock solution.
-
Use in Experiments: When using this compound solutions, always wear appropriate PPE.
Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Guideline |
| Storage of Powder | Store desiccated at -20°C for up to one year[1]. |
| Storage of Solutions | Solutions can be stored at -20°C for up to one month[1]. |
| Disposal | All waste materials contaminated with this compound (powder or solution), including empty vials, pipette tips, gloves, and bench paper, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour this compound or its solutions down the drain[2]. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.
-
Assess: From a safe distance, assess the extent of the spill.
-
Contain: If the spill is small and you are trained to handle it, don appropriate PPE. For powdered spills, gently cover with damp paper towels to avoid raising dust. For liquid spills, absorb with a chemical spill kit.
-
Clean: Clean the spill area with a suitable solvent (e.g., ethanol or DMSO) followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.
-
Report: Report the incident to your laboratory supervisor and your institution's environmental health and safety department.
Safe Handling Workflow
The following diagram illustrates the key steps for safely handling this compound powder.
Caption: Workflow for the safe handling of this compound powder.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
